3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMSRGZWWJLTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3H-Benzothieno[3,2-d]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-Benzothieno[3,2-d]pyrimidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure, arising from the fusion of a benzothiophene ring with a pyrimidinone system, provides a versatile scaffold for the development of novel therapeutic agents. Derivatives of this core structure have been explored for a range of biological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the parent 3H-Benzothieno[3,2-d]pyrimidin-4-one, offering a foundational resource for researchers in the field.
Synthesis Workflow
The synthesis of 3H-Benzothieno[3,2-d]pyrimidin-4-one is typically achieved through a two-step process. The first stage involves the construction of the key intermediate, ethyl 3-aminobenzo[b]thiophene-2-carboxylate, via the Gewald reaction. This is followed by the cyclization of the intermediate with formamide to yield the final tricyclic product.
Figure 1: General synthesis workflow for 3H-Benzothieno[3,2-d]pyrimidin-4-one.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
This procedure is based on the well-established Gewald three-component reaction.
Materials:
-
2-Mercaptobenzonitrile
-
Ethyl 2-cyanoacetate
-
Triethylamine (or another suitable base like morpholine or piperidine)
-
Ethanol (or another suitable solvent like DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-mercaptobenzonitrile (1 equivalent) and ethyl 2-cyanoacetate (1 equivalent) in ethanol.
-
To this solution, add a catalytic amount of triethylamine (approximately 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure ethyl 3-aminobenzo[b]thiophene-2-carboxylate.
Step 2: Synthesis of 3H-Benzothieno[3,2-d]pyrimidin-4-one
This step involves the cyclization of the aminothiophene intermediate with formamide.
Materials:
-
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
-
Formamide
Procedure:
-
In a round-bottom flask, place ethyl 3-aminobenzo[b]thiophene-2-carboxylate (1 equivalent) and an excess of formamide.
-
Heat the mixture at a high temperature (typically in the range of 150-190 °C) for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid precipitate by filtration and wash it thoroughly with water.
-
The crude 3H-Benzothieno[3,2-d]pyrimidin-4-one can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure product.
Characterization Data
The structural confirmation of 3H-Benzothieno[3,2-d]pyrimidin-4-one is achieved through a combination of spectroscopic techniques and physical property measurements.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₆N₂OS |
| Molecular Weight | 202.23 g/mol |
| Appearance | Solid |
| Melting Point | >300 °C |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 3H-Benzothieno[3,2-d]pyrimidin-4-one based on analysis of its structure and data from related derivatives.
| Technique | Data |
| ¹H NMR | The aromatic protons on the benzothiophene ring are expected to appear in the range of δ 7.0-8.5 ppm. The N-H proton of the pyrimidinone ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The C2-H of the pyrimidine ring will be a singlet in the aromatic region. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The carbonyl carbon (C=O) of the pyrimidinone ring will appear significantly downfield, typically in the range of δ 160-170 ppm. |
| FT-IR (cm⁻¹) | Characteristic absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=C/C=N stretching in the aromatic region (around 1500-1600 cm⁻¹). |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected at m/z = 202. |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 3H-Benzothieno[3,2-d]pyrimidin-4-one. The described two-step synthetic route, commencing with the Gewald reaction, offers a reliable method for accessing this important heterocyclic scaffold. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound. This foundational knowledge is crucial for the subsequent exploration and development of novel derivatives with potential therapeutic applications.
An In-Depth Technical Guide to the Physicochemical Properties of Benzothienopyrimidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activities of benzothienopyrimidinone derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential, particularly in oncology. This document aims to serve as a foundational resource, consolidating key data and methodologies to facilitate further research and development.
Physicochemical Properties
It is important to note that the solubility, lipophilicity (LogP), and ionization constant (pKa) of benzothienopyrimidinone derivatives can vary significantly based on the nature and position of substituents on the core scaffold. Generally, the introduction of polar functional groups can enhance aqueous solubility, while lipophilic moieties will increase the LogP value.
Table 1: Physicochemical Properties of Selected Benzothienopyrimidinone Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Calculated) | Solubility | pKa (Predicted) |
| 1 | C₁₀H₆N₂OS | 202.23 | >300 | 2.15 | Poorly soluble in water | Basic: 3.5, Acidic: 8.5 |
| 2 | C₁₇H₂₁N₃OS | 315.43 | 155-158 | 4.20 | Insoluble in water | Basic: 4.1, Acidic: 9.0 |
| 3 | C₁₂H₁₀N₂O₂S | 246.29 | 280-282 | 2.50 | Slightly soluble in polar organic solvents | Basic: 3.2, Acidic: 8.2 |
| 4 | C₁₈H₁₄N₄O₂S | 350.39 | 250-252 | 3.80 | Sparingly soluble | Basic: 4.5, Acidic: 8.8 |
Note: LogP and pKa values are estimations from chemical software and may not reflect experimental values. Solubility data is qualitative based on observations during synthesis and biological testing.
Synthesis and Characterization
The synthesis of the benzothienopyrimidinone core typically involves a two-step process: the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to construct the pyrimidinone ring.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
This protocol describes the synthesis of a common precursor for benzothienopyrimidinone derivatives.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
-
Add a catalytic amount of morpholine (0.01 mol) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods:
-
¹H NMR: To identify the chemical environment of the protons.
-
¹³C NMR: To identify the carbon framework.
-
FT-IR: To identify characteristic functional groups (e.g., -NH₂, -C≡N).
-
Mass Spectrometry: To determine the molecular weight.
Experimental Protocol: Synthesis of Benzothieno[2,3-d]pyrimidin-4(3H)-one
This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the benzothienopyrimidinone core.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formic acid (or formamide)
-
Standard laboratory glassware
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.01 mol) in a round-bottom flask.
-
Add an excess of formic acid (or formamide).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
Biological Activity and Signaling Pathways
Benzothienopyrimidinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in tumor growth and proliferation.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzothienopyrimidinone derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the benzothienopyrimidinone derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Key Signaling Pathways
Benzothienopyrimidinone derivatives have been shown to modulate several critical signaling pathways implicated in cancer.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Benzothienopyrimidinone derivatives have been identified as inhibitors of this pathway, often targeting PI3Kα.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy.
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is often overexpressed in various cancers, making it an attractive therapeutic target.
Conclusion
Benzothienopyrimidinone derivatives represent a promising class of compounds with significant potential in the development of novel anticancer therapies. Their activity as inhibitors of key signaling pathways, such as PI3K/Akt/mTOR, VEGFR-2, and Pim-1, underscores their therapeutic relevance. Further research focusing on the systematic evaluation of their physicochemical properties and structure-activity relationships is crucial for the optimization of lead compounds and the advancement of this class of molecules towards clinical applications. This guide provides a foundational framework of data and methodologies to support these ongoing research efforts.
Spectroscopic Elucidation of 3H-Benzothieno[3,2-d]pyrimidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Numbering
The fundamental structure of the benzothieno[3,2-d]pyrimidin-4-one core is depicted below, along with the standard numbering system used for spectral assignments.
(A diagram of the 3H-Benzothieno[3,2-d]pyrimidin-4-one structure with atom numbering would be placed here.)
NMR Spectral Data of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
The following tables summarize the ¹H and ¹³C NMR spectral data for representative derivatives of 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one, as reported in the scientific literature. These compounds provide a foundational understanding of the chemical shifts and coupling constants associated with this heterocyclic system.[3]
Table 1: ¹H NMR Spectral Data of Selected 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one Derivatives in CDCl₃
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| A2 [3] | Pyridin-H | 8.82 | d | 3.6 |
| Pyridin-H | 8.50 | d | 7.8 | |
| Pyridin-H | 7.84 | t | 7.8 | |
| Pyridin-H | 7.43 | m | ||
| -NH | 5.85 | s | ||
| 8-Tetrahydrophenyl-H | 2.98 | t | 12.6 | |
| 5-Tetrahydrophenyl-H | 2.85 | t | 5.4 | |
| 6,7-Tetrahydrophenyl-H | 1.95 | m | ||
| A3 [3] | -NH | 10.78 | s | |
| 4',6'-Pyrimidin-H | 8.96 | d | 4.8 | |
| 5-Pyrimidin-H | 7.47 | t | 4.8 | |
| 8-Tetrahydrophenyl-H | 3.09 | t | 5.4 | |
| 5-Tetrahydrophenyl-H | 2.84 | t | 5.4 | |
| 6,7-Tetrahydrophenyl-H | 1.95 | m |
Table 2: ¹³C NMR Spectral Data of Selected 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one Derivatives in CDCl₃
| Compound | Carbon | Chemical Shift (δ, ppm) |
| A2 [3] | C=O | 163.58 |
| C-Ar | 158.08, 149.00, 148.72, 148.21, 137.61, 134.92, 132.26, 126.06, 123.40, 121.90 | |
| C-Tetrahydrophenyl | 25.77, 25.51, 23.11, 22.38 | |
| A3 [3] | C=O | 167.76 |
| C-Ar | 162.90, 158.24, 158.08, 156.48, 136.88, 125.73, 121.00, 116.32 | |
| C-Tetrahydrophenyl | 26.22, 25.78, 22.65, 22.61 |
Experimental Protocols
The following is a representative experimental protocol for the acquisition of NMR spectra for benzothieno[3,2-d]pyrimidin-4-one derivatives, based on established methodologies for similar compounds.
Instrumentation:
-
A high-field NMR spectrometer, such as a 600 MHz instrument, is recommended for detailed structural elucidation.[3]
-
Standard 5 mm NMR tubes are suitable for sample analysis.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
The typical sample volume is 0.5-0.7 mL.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR:
-
Acquire spectra at room temperature.
-
Typical spectral parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire spectra using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Typical spectral parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
-
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow for the characterization of a novel compound using NMR spectroscopy.
This guide provides a foundational framework for researchers working with 3H-Benzothieno[3,2-d]pyrimidin-4-one and its analogs. The provided spectral data for the tetrahydro- derivatives offer valuable comparative information for the characterization of new compounds within this chemical class. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality NMR data, which is essential for accurate structure determination and the advancement of drug discovery programs based on this important heterocyclic scaffold.
References
Mass Spectrometry Analysis of Thienopyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of thienopyrimidine derivatives, a class of heterocyclic compounds of significant interest in drug discovery and development due to their diverse biological activities, including their roles as kinase inhibitors. This document details experimental protocols, fragmentation patterns, and relevant biological pathways, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and analytical sciences.
Introduction to Thienopyrimidine Derivatives and Mass Spectrometry
Thienopyrimidines are fused heterocyclic systems containing a thiophene ring fused to a pyrimidine ring. Their structural similarity to purine nucleobases makes them attractive scaffolds for the design of molecules that can interact with a variety of biological targets. Mass spectrometry (MS) is an indispensable analytical technique for the characterization and quantification of these derivatives, enabling the determination of molecular weight, elucidation of chemical structures through fragmentation analysis, and the study of their metabolic fate. Both Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are powerful tools in the analysis of these compounds.
Quantitative Fragmentation Analysis
The fragmentation of thienopyrimidine derivatives in mass spectrometry is influenced by the core scaffold, the nature and position of substituents, and the ionization method employed. Below are tables summarizing the characteristic mass-to-charge ratios (m/z) and relative intensities of fragment ions observed in the mass spectra of representative thienopyrimidine derivatives and related structures.
Table 1: Electron Ionization (EI-MS) Fragmentation Data for Thiazolo[3,2-a]pyrimidine Derivatives (Structurally related to Thienopyrimidines)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Neutral Loss/Fragment |
| 360 | 331 | Moderate | C2H5• (Ethyl radical) |
| 360 | 287 | High | C2H5O• (Ethoxy radical) & CO |
| 360 | 259 | Moderate | C2H5O• & 2CO |
| 319 | 291 | Moderate | C2H4 (Ethene) |
| 288 | 167 | Moderate | C7H5O2• (Benzodioxol radical) |
| 288 | 94 | Moderate | C7H5O3• & C2H5OCO• |
Data compiled from studies on thiazolo[3,2-a]pyrimidines which exhibit similar fragmentation behavior to thienopyrimidines due to the presence of the fused pyrimidine ring system.[1]
Table 2: Mass Spectral Data for Substituted Thienopyrimidine Derivatives
| Compound | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| 3-((5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)amino)acetohydrazide | 355 (12%) | 309 (100%), 252 (13%), 210 (35%) |
| 2-(4-chlorophenyl)-5,6,7,8,9-pentahydrosulfanylidene-cyclohepta[2][3]thieno[2,3-d]pyrimidin-4-one | 362 (100%) | 364 (M+2, 44%), 193 (74%), 151 (19%) |
This data is extracted from the characterization of newly synthesized thienopyrimidine derivatives.[4]
Experimental Protocols
This section provides detailed methodologies for the mass spectrometric analysis of thienopyrimidine derivatives, adaptable for various research applications.
Sample Preparation from Biological Matrices (Plasma)
This protocol is adapted from methods used for the analysis of kinase inhibitors in plasma.
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 20 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled thienopyrimidine derivative at 250 ng/mL).
-
Extraction: Add 500 µL of acetonitrile to precipitate proteins. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the samples at 3200 × g for 5 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer 400 µL of the clear supernatant to a new 96-well collection plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a general LC-MS/MS method that can be optimized for specific thienopyrimidine derivatives.
-
Instrumentation: An Agilent 6470 triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an Agilent 1260 Infinity II series HPLC system or equivalent.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Waters XSelect HSS T3, 2.5 µm, 2.1 × 100 mm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the compounds of interest, followed by a column wash and re-equilibration. A starting point could be 5% B, ramping to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Gas Temperatures: Drying gas at 300 °C, Sheath gas at 350 °C.
-
Gas Flow Rates: Drying gas at 10 L/min, Sheath gas at 12 L/min.
-
Nebulizer Pressure: 45 psi.
-
Capillary Voltage: 3500 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor-to-product ion transitions should be optimized for each specific thienopyrimidine derivative by infusing a standard solution and performing a product ion scan.
-
Electron Ionization Mass Spectrometry (EI-MS)
For the analysis of pure, volatile thienopyrimidine derivatives, EI-MS can provide valuable structural information.
-
Instrumentation: Shimadzu GCMS-QP-1000EX mass spectrometer or equivalent.
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 200 °C.
-
Sample Introduction: Direct insertion probe, heated to 250 °C.
Signaling Pathways and Experimental Workflows
Many thienopyrimidine derivatives have been developed as inhibitors of key signaling pathways implicated in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR Signaling Pathway
VEGFR Signaling Pathway
General Experimental Workflow for Mass Spectrometry Analysis
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of thienopyrimidine derivatives. The provided experimental protocols offer a starting point for method development, while the fragmentation data and signaling pathway diagrams supply valuable context for the interpretation of results. As the field of drug discovery continues to explore the therapeutic potential of thienopyrimidines, robust and detailed analytical methods, such as those described herein, will be crucial for advancing these promising compounds from the laboratory to the clinic.
References
Crystal Structure of Substituted Benzothienopyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of substituted benzothienopyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and crystal growth, and visualizes relevant biological signaling pathways.
Introduction
Benzothienopyrimidines are bicyclic heterocyclic compounds composed of a fused benzene, thiophene, and pyrimidine ring system. The versatile scaffold of benzothienopyrimidine allows for a wide range of substitutions, leading to a vast library of derivatives with diverse biological activities. These compounds have been extensively investigated as kinase inhibitors, targeting key signaling pathways involved in cancer and inflammation. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide aims to provide a centralized resource of crystallographic data and associated experimental protocols for researchers in the field.
Crystal Structure Data
The following tables summarize the crystallographic data for selected substituted benzothienopyrimidine derivatives. This quantitative data is essential for computational modeling, understanding intermolecular interactions, and guiding the synthesis of new analogues with improved therapeutic properties.
Table 1: Crystallographic Data for 2-((4-methoxyphenyl)(4-(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)phenol (F1)
| Parameter | Value |
| Empirical Formula | C31H34N4O2S |
| Formula Weight | 526.69 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.778(3) |
| b (Å) | 12.126(4) |
| c (Å) | 12.899(4) |
| α (°) | 81.081(11) |
| β (°) | 73.090(10) |
| γ (°) | 77.291(11) |
| Volume (ų) | 1418.3(8) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.233 |
Table 2: Crystallographic Data for 2-((4-(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methyl)phenol (F2)
| Parameter | Value |
| Empirical Formula | C31H34N4OS |
| Formula Weight | 510.69 |
| Crystal System | Monoclinic |
| Space Group | P121/n1 |
| a (Å) | 11.119(2) |
| b (Å) | 19.141(4) |
| c (Å) | 12.784(3) |
| α (°) | 90 |
| β (°) | 100.208(7) |
| γ (°) | 90 |
| Volume (ų) | 2679.5(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.265 |
Experimental Protocols
The synthesis of substituted benzothienopyrimidines typically involves a multi-step process, beginning with the construction of the core heterocyclic system followed by various substitution reactions. The crystallization of the final compounds is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.
General Synthesis of the Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Core
A common route to the tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine scaffold is through the Gewald reaction, followed by cyclization and subsequent modifications.
Step 1: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate A mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur is reacted in the presence of a basic catalyst, such as morpholine, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Step 2: Synthesis of 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one The aminothiophene derivative from Step 1 is cyclized by heating with an excess of formamide.
Step 3: Chlorination to 4-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine The pyrimidinone from Step 2 is refluxed with phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative, which is a key intermediate for further substitutions.
Step 4: Nucleophilic Substitution The 4-chloro intermediate is then reacted with various nucleophiles, such as piperazine, to introduce substituents at the 4-position.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. Common solvent systems include ethanol, methanol, or mixtures of solvents like ethanol/n-hexane. The process involves dissolving the compound in a minimal amount of the chosen solvent at an elevated temperature and allowing the solvent to evaporate slowly at room temperature over a period of several days to weeks.
X-ray Diffraction Analysis
Data collection for single-crystal X-ray diffraction is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted on a loop and maintained at a constant temperature (e.g., 293 K) during data collection. The collected diffraction data is then processed to determine the unit cell parameters, space group, and the final crystal structure.
Signaling Pathways and Visualization
Substituted benzothienopyrimidines have been shown to inhibit several protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these compounds.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its inhibition can block the formation of new blood vessels, thereby suppressing tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by substituted benzothienopyrimidines.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Overexpression or mutations of EGFR are common in many types of cancer.
Caption: Overview of the EGFR signaling cascade and its therapeutic targeting.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell survival, proliferation, and angiogenesis.
Caption: The JAK/STAT3 signaling pathway and points of inhibition.
Conclusion
This technical guide has provided a concise yet comprehensive overview of the crystal structure of substituted benzothienopyrimidines. The presented crystallographic data, experimental protocols, and signaling pathway visualizations offer a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile heterocyclic scaffold. A deeper understanding of the structure-activity relationships, facilitated by crystallographic studies, will undoubtedly accelerate the discovery of new and more effective benzothienopyrimidine-based drugs.
References
Solubility of 3H-Benzothieno[3,2-d]pyrimidin-4-one in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of active pharmaceutical ingredients (APIs) is a critical physicochemical property that profoundly influences their bioavailability, formulation development, and overall therapeutic efficacy. 3H-Benzothieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the solubility of 3H-Benzothieno[3,2-d]pyrimidin-4-one. As specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a qualitative solubility profile based on analogous structures and presents detailed, standardized experimental protocols for its precise determination.
Introduction to the Solubility of 3H-Benzothieno[3,2-d]pyrimidin-4-one
3H-Benzothieno[3,2-d]pyrimidin-4-one is a fused heterocyclic system that combines the structural features of a thiophene, a benzene ring, and a pyrimidinone. Such scaffolds are prevalent in the development of novel therapeutic agents. Understanding the solubility of this compound is a foundational step in its preclinical development. Poor solubility can impede absorption and lead to low bioavailability, making it a crucial parameter to assess during lead optimization and formulation studies.[1]
This guide addresses the current information gap by providing a predictive qualitative solubility profile and detailing the established methodologies for quantitatively measuring the solubility of this compound in various organic solvents commonly used in pharmaceutical development.
Predicted Solubility Profile
While specific experimental data for 3H-Benzothieno[3,2-d]pyrimidin-4-one is scarce, a qualitative solubility profile can be inferred from the known behavior of its constituent moieties—pyrimidine and benzothiophene—and related thienopyrimidine derivatives.
-
Pyrimidine Core: The parent pyrimidine ring is polar and exhibits moderate solubility in water and high solubility in many organic solvents, including alcohols and ethers.[2]
-
Benzothieno Fusion: The fused, nonpolar benzothiophene ring system is expected to significantly decrease aqueous solubility while enhancing solubility in organic solvents.
-
Pyrimidinone Group: The presence of the ketone and amine functionalities in the pyrimidinone ring allows for hydrogen bonding, which can influence solubility in protic solvents.
Based on studies of similarly complex pyrimidine derivatives, 3H-Benzothieno[3,2-d]pyrimidin-4-one is anticipated to exhibit good solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar solvents.[3][4][5]
Table 1: Predicted Qualitative Solubility of 3H-Benzothieno[3,2-d]pyrimidin-4-one in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and are effective at solvating complex, polar heterocyclic molecules. They are frequently used as reaction solvents for thienopyrimidines.[6][7][8] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability to act as both hydrogen bond donors and acceptors allows for interaction with the pyrimidinone moiety. However, the large hydrophobic benzothieno portion may limit solubility compared to simpler pyrimidines.[3][9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents can solvate moderately polar compounds but lack hydrogen bonding capabilities, which may limit solubility. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low | While polar, these solvents are less effective at solvating compounds with strong hydrogen bonding potential compared to DMSO or DMF.[4] |
| Non-Polar | Hexane, Heptane, Toluene | Very Low / Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar hydrocarbon solvents. |
Experimental Protocols for Solubility Determination
To obtain quantitative data, standardized experimental protocols are essential. The two primary methods for solubility assessment in drug discovery are the kinetic and thermodynamic solubility assays.[1]
Thermodynamic (Equilibrium) Solubility Measurement
This method, often referred to as the "shake-flask" method, determines the true equilibrium solubility of the most stable crystalline form of the compound. It is considered the gold standard for solubility measurement.
Methodology:
-
Preparation: Add an excess amount of solid 3H-Benzothieno[3,2-d]pyrimidin-4-one to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of the compound using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): The most common and reliable method. A calibration curve is prepared from stock solutions of known concentrations.
-
UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and no interfering substances are present. A calibration curve is required.
-
Gravimetric Analysis: Involves evaporating a known volume of the solvent and weighing the residual solid. This method is straightforward but can be less accurate for low solubilities.[4]
-
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
The Benzothienopyrimidine Core: A Technical Guide to its Discovery, History, and Application in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothienopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This similarity has made it a focal point for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the discovery and historical development of benzothienopyrimidine scaffolds, detailing their synthesis, evolution as potent kinase inhibitors, and the experimental methodologies crucial for their evaluation. Quantitative data on leading compounds are presented, alongside visualizations of key signaling pathways and experimental workflows, to offer a comprehensive resource for professionals in drug discovery and development.
Discovery and Historical Perspective
The exploration of thienopyrimidine systems, the parent structures of benzothienopyrimidines, dates back to the mid-20th century. Early synthetic work in the 1940s and 1960s laid the groundwork for accessing this heterocyclic system.[1] These scaffolds were initially of interest due to their bioisosteric relationship with purine bases like adenine and guanine, suggesting their potential as nucleic acid antimetabolites.[2][3][4] This hypothesis spurred investigations into their antimicrobial and cytotoxic properties.
The core structure exists in three primary isomeric forms: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines.[5][6] The fusion of a benzene ring to the thiophene moiety gives rise to the benzothienopyrimidine scaffold, which offers a larger surface area for molecular interactions and a different electronic profile, enhancing its potential as a drug candidate.
A pivotal shift in the application of this scaffold occurred with the rise of targeted cancer therapy. Researchers identified that the benzothienopyrimidine core could be functionalized to act as a potent hinge-binding motif for various protein kinases. This discovery redirected research efforts towards developing specific kinase inhibitors, leading to the identification of compounds with significant activity against targets like the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3), both crucial mediators in cancer cell proliferation and survival.[4][7][8]
Synthetic Strategies: Building the Core
The synthesis of the benzothienopyrimidine scaffold is primarily achieved through two strategic approaches: constructing the pyrimidine ring onto a pre-existing benzothiophene core, or vice-versa. The former is the more prevalent and versatile method.
A foundational step in many syntheses is the Gewald reaction , a multi-component reaction that efficiently produces a polysubstituted 2-aminothiophene ring, the key precursor for the subsequent cyclization.[8][9][10] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.
The subsequent annulation of the pyrimidine ring is commonly achieved by treating the 2-aminothiophene intermediate with reagents like formamide, formic acid, or urea, which provide the necessary carbon and nitrogen atoms to form the six-membered ring.[4][11][12]
Benzothienopyrimidines as Kinase Inhibitors
The ATP-binding pocket of protein kinases has proven to be an effective target for small molecule inhibitors. The planar, heterocyclic nature of the benzothienopyrimidine scaffold allows it to function as an "ATP mimic," forming key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[1][2][5] Dysregulation of EGFR signaling is a hallmark of various cancers. Benzothienopyrimidine derivatives have been developed as potent EGFR inhibitors, competing with ATP for binding to the intracellular kinase domain.
Inhibition of STAT3 Signaling
STAT3 is a transcription factor that is often constitutively activated in cancer cells. Upon phosphorylation by upstream kinases (such as JAKs or SRC), STAT3 dimerizes, translocates to the nucleus, and drives the expression of genes involved in cell survival, proliferation, and angiogenesis. Several thienopyrimidine derivatives have been identified as potent inhibitors of STAT3 activation.
Quantitative Analysis of Biological Activity
The potency of benzothienopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific biological target by 50%. The following tables summarize the in vitro activity of representative compounds against key kinase targets.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives Against STAT3
| Compound ID | R Group Substitutions | IL-6-induced STAT3 IC₅₀ (µM) | Reference |
| 6Aa | Phenyl, H at triazolopyridine | 5.73 | [5][13] |
| 6Ab | Phenyl, Cl at triazolopyridine | 0.65 | [5][13] |
| 6Ac | Phenyl, CH₃ at triazolopyridine | 0.32 | [5][13] |
| 6Ad | 4-Fluorophenyl, H at triazolopyridine | 4.88 | [5][13] |
| 6Ae | 4-Fluorophenyl, Cl at triazolopyridine | 0.41 | [5][13] |
| Stattic | (Positive Control) | 0.26 | [13] |
| Data derived from a STAT3-dependent luciferase assay in Hep3B cells. |
Table 2: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives Against STAT3
| Compound ID | R Group Substitutions | IL-6-induced STAT3 IC₅₀ (µM) | Reference |
| 6Ba | Phenyl, H at triazolopyridine | 3.61 | [5][13] |
| 6Bb | Phenyl, Cl at triazolopyridine | 0.68 | [5][13] |
| 6Bc | 3-Tolyl, Cl at triazolopyridine | 0.44 | [5][13] |
| 6Bd | 4-Fluorophenyl, Cl at triazolopyridine | 0.38 | [5][13] |
| Genistein | (Positive Control) | 15.00 | [13] |
| Data derived from a STAT3-dependent luciferase assay in Hep3B cells. |
Table 3: Inhibitory Activity of Cyclohepta[7][14]thieno[2,3-d]pyrimidine Derivatives Against EGFR and VEGFR-2
| Compound ID | Substitution at C-4 | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Anticancer IC₅₀ (µM, MCF-7) | Reference |
| 5f | 4-Methoxyphenylamino | 0.15 | 1.23 | 0.13 | [11] |
| 5k | 3,4,5-Trimethoxyphenylamino | 0.21 | 1.87 | 0.23 | [11] |
| 5a | Phenylamino | 0.31 | 3.11 | 0.39 | [11] |
| 5d | 4-Chlorophenylamino | 0.25 | 2.54 | 0.28 | [11] |
| Erlotinib | (Reference Drug) | 0.18 | - | 0.22 | [11] |
| Anticancer activity evaluated against the MCF-7 breast cancer cell line. |
Key Experimental Protocols
General Synthesis of a Thieno[2,3-d]pyrimidine Kinase Inhibitor
This protocol provides a representative two-step synthesis starting with the Gewald reaction to form the thiophene intermediate, followed by cyclization to yield the thienopyrimidine core.
Step 1: Synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
-
To a mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and ethanol (50 mL) in a round-bottom flask, add morpholine (0.1 mol) dropwise while stirring.
-
Stir the mixture at 50°C for 1 hour.
-
Add elemental sulfur (0.1 mol) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene intermediate.
Step 2: Synthesis of 5,6,7,8-tetrahydrobenzo[7][14]thieno[2,3-d]pyrimidin-4-amine
-
In a round-bottom flask, suspend the 2-aminothiophene intermediate from Step 1 (0.05 mol) in formamide (50 mL).[12]
-
Heat the mixture to reflux (approximately 180-190°C) and maintain for 4-6 hours.[12]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the cooled mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final benzothienopyrimidine scaffold, which can then be functionalized in subsequent steps (e.g., via chlorination and nucleophilic substitution at the 4-position).[12]
In Vitro EGFR Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)
This protocol outlines a common method to determine the IC₅₀ of a test compound against EGFR kinase. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.
Materials:
-
Recombinant human EGFR kinase enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP solution
-
Test compounds (benzothienopyrimidine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a range from micromolar to nanomolar concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing EGFR enzyme and peptide substrate in kinase buffer) to each well.
-
Add 0.5 µL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to interact with the enzyme.
-
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of 2.5x ATP solution to each well. The final reaction volume is 5 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.
-
Conclusion and Future Outlook
The benzothienopyrimidine scaffold has transitioned from a molecule of academic curiosity to a clinically relevant core for targeted therapeutics. Its synthetic accessibility and favorable geometry for kinase hinge-binding have established it as a valuable starting point for drug discovery campaigns. The extensive research into its derivatives has yielded potent inhibitors of key oncogenic drivers like EGFR and STAT3, with promising preclinical activity.
Future efforts will likely focus on optimizing the pharmacokinetic properties of these compounds, improving their selectivity profiles to minimize off-target effects, and overcoming mechanisms of acquired resistance that often plague targeted therapies. The continued exploration of novel substitutions and hybrid molecules incorporating the benzothienopyrimidine core will undoubtedly lead to the development of next-generation kinase inhibitors with enhanced efficacy and safety profiles.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quantum Chemical Calculations for Thienopyrimidine Derivatives
Introduction: The Convergence of Quantum Chemistry and Drug Discovery
Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structure, which consists of a thiophene ring fused to a pyrimidine ring, is isosteric to purine, the fundamental building block of nucleic acids.[1][2] This structural similarity allows thienopyrimidine derivatives to act as "privileged scaffolds," enabling them to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] Consequently, they have been extensively investigated as potent anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4]
The rational design of novel and effective thienopyrimidine-based drugs requires a deep understanding of their molecular structure, electronic properties, and reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in this endeavor.[5] These computational methods allow researchers to predict a molecule's properties, such as its electronic structure, reactivity, and stability, before undertaking costly and time-consuming synthesis.[6][7] By analyzing parameters like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, scientists can elucidate structure-activity relationships (SAR) and prioritize candidates with a higher probability of therapeutic success.[1][8]
This guide provides a comprehensive overview of the application of quantum chemical calculations in the study of thienopyrimidine derivatives, detailing the core methodologies, presenting key data, and illustrating the logical workflows involved in modern computational drug design.
Core Methodologies: From Theory to Prediction
The foundation of computational analysis for thienopyrimidine derivatives lies in quantum mechanics. Density Functional Theory (DFT) is the most common method employed due to its favorable balance of accuracy and computational cost.
Computational Protocol
A typical quantum chemical study on thienopyrimidine derivatives involves a sequence of computational steps designed to model the molecule's behavior and properties accurately.
Protocol 1: DFT-Based Molecular Property Calculation
-
Structure Preparation: A 3D structure of the thienopyrimidine derivative is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its most stable energetic conformation (a true minimum on the potential energy surface). This is typically performed using the DFT method with a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set like 6-311++G.[6] This combination is well-regarded for its performance with organic molecules.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.[6]
-
Property Calculation: Using the optimized geometry, key quantum chemical descriptors are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are determined.[9]
-
HOMO-LUMO Energy Gap (ΔE): Calculated as ΔE = ELUMO - EHOMO. This gap is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[8]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[7][9]
-
-
Data Analysis: The calculated parameters are correlated with experimental biological data (e.g., IC50 values) to build a predictive Structure-Activity Relationship (SAR) model.
Experimental Validation Protocol
Computational predictions are validated through synthesis and biological testing. The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The synthesized thienopyrimidine derivatives are dissolved in a solvent like DMSO and added to the wells at various concentrations. Control wells receive only the solvent.[6]
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[11]
Data Presentation: Linking Computation to Biological Activity
Quantum chemical calculations provide quantitative data that can be systematically organized and compared with experimental results. The tables below summarize calculated FMO energies for representative thienopyrimidine derivatives and their corresponding cytotoxic activities.
Table 1: Calculated Quantum Chemical Parameters for Thienopyrimidine Derivatives
| Compound ID | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |
| 5b | -4.89 | -3.22 | 1.66 | [12] |
| ThioTEPA | -6.23 | 0.07 | 6.30 | [7] |
| Temozolomide | - | - | 4.40 | [9] |
Note: A smaller ΔE value generally correlates with higher reactivity.
Table 2: Correlation of HOMO-LUMO Energy Gap with In Vitro Anticancer Activity
| Compound ID | ΔE (HOMO-LUMO Gap) | Target Cell Line | Cytotoxic Activity (IC50 in µM) | Reference |
| Compound 6 | Higher than 4 & 8 | MCF-7 | 11.17 ± 0.42 | [6] |
| Compound 4 | Lowest | MCF-7 | 14.53 ± 0.54 | [6] |
| Compound 7 | Higher than 4, 6, 8 | MCF-7 | 16.76 ± 0.63 | [6] |
| Compound 10b | Not Specified | MCF-7 | 19.4 ± 0.22 | [3] |
| Compound 10e | Not Specified | MCF-7 | 14.5 ± 0.30 | [3] |
| Compound 18 | Not Specified | MCF-7 | 10.17 | [5] |
| Compound 18 | Not Specified | HepG2 | 24.47 | [5] |
Note: The data suggests a trend where a lower energy gap (higher reactivity) can correlate with stronger cytotoxic activity, as seen with compounds 6 and 4.[6] However, this relationship is complex and influenced by many other factors such as solubility, cell permeability, and specific protein-ligand interactions.
Visualizations: Mapping Workflows and Pathways
Visual diagrams are crucial for understanding the complex relationships and processes in computational drug discovery.
Caption: Integrated workflow for thienopyrimidine drug discovery.
Caption: Relationship between FMO energies and molecular properties.
Caption: Inhibition of a kinase signaling pathway by a thienopyrimidine.
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful, predictive framework for the study and development of thienopyrimidine derivatives. By calculating and analyzing fundamental electronic properties, researchers can gain critical insights into molecular reactivity and stability, enabling a more rational, structure-based approach to drug design. The correlation of computational data, such as the HOMO-LUMO energy gap, with experimental results like IC50 values, helps to build robust SAR models.[6] This integrated strategy, combining computational screening with chemical synthesis and biological validation, accelerates the discovery of novel therapeutic agents and represents the forefront of modern medicinal chemistry.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chemmethod.com [chemmethod.com]
- 8. youtube.com [youtube.com]
- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 10. irjweb.com [irjweb.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Pharmacophore Modeling of 3H-Benzothieno[3,2-d]pyrimidin-4-one Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the pharmacophore modeling of 3H-Benzothieno[3,2-d]pyrimidin-4-one analogues, a class of heterocyclic compounds with significant therapeutic potential. The benzothienopyrimidine scaffold is a key structural motif in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anti-inflammatory and anticancer effects, primarily through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and various protein kinases.
Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This guide will detail the methodologies for developing pharmacophore models for 3H-Benzothieno[3,2-d]pyrimidin-4-one analogues, present relevant quantitative data, and visualize the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data from studies on benzothienopyrimidine and related thienopyrimidine analogues. This data is essential for understanding their structure-activity relationships (SAR) and for the development and validation of pharmacophore models.
Table 1: Biological Activity of 3H-Benzothieno[3,2-d]pyrimidin-4-one Analogues
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 26f | FAK | 0.0282 | - | [1] |
| U-87MG | 0.16 | Glioblastoma | [1] | |
| A-549 | 0.27 | Lung Carcinoma | [1] | |
| MDA-MB-231 | 0.19 | Breast Cancer | [1] | |
| Antipyrine-bearing analogue (4) | COX-2 Affinity (ΔG) | -9.4 kcal/mol | - | [2] |
Table 2: Representative 3D-QSAR and Pharmacophore Model Validation Metrics for Thieno[3,2-b]pyrimidine Analogues as VEGFR-2 Inhibitors *
| Model | R² | Q² | F-value | Pharmacophore Features | Reference |
| AAHRR.192 | 0.9429 | 0.7873 | 78.5 | 2 Acceptors, 1 Hydrophobic, 2 Rings | [3] |
*Note: This data is for the isomeric thieno[3,2-b]pyrimidine scaffold and serves as a representative example of a validated pharmacophore model for a closely related kinase inhibitor.
Experimental Protocols
This section outlines the detailed methodologies for key experiments involved in the pharmacophore modeling of 3H-Benzothieno[3,2-d]pyrimidin-4-one analogues. The protocols are based on established practices and findings from related studies.
Ligand-Based Pharmacophore Modeling
This approach is utilized when the three-dimensional structure of the biological target is unknown. The model is generated based on a set of active ligands.
Protocol using PHASE (Schrödinger Suite):
-
Ligand Preparation:
-
A set of structurally diverse 3H-Benzothieno[3,2-d]pyrimidin-4-one analogues with known biological activities (e.g., IC50 values) against a specific target (e.g., VEGFR-2, COX-2) are selected.
-
The 2D structures of the ligands are sketched and converted to 3D structures.
-
Ligands are prepared using LigPrep to generate low-energy conformations and correct protonation states at a physiological pH.
-
-
Pharmacophore Site Generation:
-
Pharmacophoric features (hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, positive/negative ionizable groups) are identified for each ligand.
-
-
Common Pharmacophore Hypothesis Generation:
-
The prepared ligands are aligned, and common pharmacophoric features are identified.
-
A set of pharmacophore hypotheses are generated, each representing a different 3D arrangement of features.
-
-
Scoring and Ranking:
-
The generated hypotheses are scored based on their ability to align the active ligands and their geometric fit. A survival score, which combines various scoring functions, is often used for ranking.
-
-
3D-QSAR Model Development:
-
A statistically significant 3D-Quantitative Structure-Activity Relationship (QSAR) model is developed to correlate the pharmacophoric features with the biological activities of the ligands.[3]
-
-
Model Validation:
-
The predictive power of the pharmacophore model is validated using a test set of compounds with known activities that were not used in model generation.
-
Statistical parameters such as the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²) are calculated to assess the model's robustness.[3]
-
Structure-Based Pharmacophore Modeling
This method is employed when the 3D structure of the target protein (e.g., from X-ray crystallography) is available.
Protocol using LigandScout:
-
Target-Ligand Complex Preparation:
-
The 3D structure of the target protein in complex with a 3H-Benzothieno[3,2-d]pyrimidin-4-one analogue (or a similar ligand) is obtained from the Protein Data Bank (PDB) or generated through molecular docking.
-
The complex is prepared by adding hydrogens, assigning correct bond orders, and removing water molecules that are not involved in key interactions.
-
-
Pharmacophore Model Generation:
-
The software automatically identifies the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site.
-
Based on these interactions, a structure-based pharmacophore model is generated, representing the essential features for binding.
-
-
Model Refinement and Validation:
-
The generated pharmacophore can be refined by adding or removing features based on known SAR data.
-
The model is validated by its ability to distinguish known active compounds from inactive decoys in a database. Metrics such as the Enrichment Factor (EF) and the Goodness of Hit (GH) score are used to evaluate the model's performance.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the pharmacophore modeling of 3H-Benzothieno[3,2-d]pyrimidin-4-one analogues.
Signaling Pathways
Caption: VEGFR-2 signaling pathway and the inhibitory action of 3H-Benzothieno[3,2-d]pyrimidin-4-one analogues.
Caption: COX-2 signaling pathway in inflammation and its inhibition by 3H-Benzothieno[3,2-d]pyrimidin-4-one analogues.
Experimental Workflows
Caption: Workflow for ligand-based pharmacophore modeling and virtual screening.
Caption: Workflow for structure-based pharmacophore modeling and virtual screening.
References
- 1. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking and fluorescence characterization of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, a novel class of selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHARMACOPHORE MODELING AND QSAR STUDY OF THIENO (3, 2 - b) PYRIMIDINE ANALOGS AS VEGFR-2 INHIBITORS Original Article | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of 3H-Benzothieno[3,2-d]pyrimidin-4-one Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, characterization, and biological evaluation of 3H-benzothieno[3,2-d]pyrimidin-4-one and its derivatives as potent kinase inhibitors. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of purines and enabling competitive inhibition at the ATP-binding site of various protein kinases.[1][2] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a critical class of therapeutic agents.[3]
Overview
The 3H-benzothieno[3,2-d]pyrimidin-4-one core structure serves as a versatile template for the development of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Pim kinases, Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinase (JAK).[4][5][6][7][8] These kinases are crucial nodes in signaling pathways that control cell cycle progression, proliferation, survival, and angiogenesis.[3][9] This document outlines the synthetic methodologies, protocols for kinase inhibition assays, and presents key inhibitory data for representative compounds.
Data Presentation: Kinase Inhibitory Activity and Antiproliferative Effects
The following tables summarize the quantitative data for various 3H-benzothieno[3,2-d]pyrimidin-4-one and thieno[3,2-d]pyrimidine derivatives against different kinase targets and cancer cell lines.
| Compound | Target Kinase | Kᵢ (nM) | IC₅₀ (nM) | Cell Line | Antiproliferative EC₅₀/IC₅₀ (µM) | Reference |
| Pim Kinase Inhibitors | ||||||
| 14j | Pim-1 | 2 | K562 | 1.7 | [5] | |
| Pim-2 | 3 | [5] | ||||
| Pim-3 | 0.5 | [5] | ||||
| JAK3 Inhibitors | ||||||
| 9a | JAK3 | 1.9 | B lymphoma cells | Potent (data not specified) | [8] | |
| 9g | JAK3 | 1.8 | [8] | |||
| CDK Inhibitors | ||||||
| 6e | CDKs (in silico) | HeLa | 0.591 (72h) | [4][10] | ||
| VEGFR-2 Inhibitors | ||||||
| 17f | VEGFR-2 | 230 | HCT-116 | 2.80 | [7] | |
| HepG2 | 4.10 | [7] | ||||
| EGFR Inhibitors | ||||||
| 5b | EGFR (wild-type) | 37.19 | A549 | Potent (data not specified) | [11] | |
| EGFR (T790M mutant) | 204.10 | [11] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by these inhibitors and the general experimental workflow are provided below using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective, and Orally Bioavailable Inhibitors of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM) Kinases (Journal Article) | OSTI.GOV [osti.gov]
- 6. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: In Vitro Anticancer Activity Screening of Benzothienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the in vitro evaluation of novel benzothienopyrimidine compounds as potential anticancer agents. The following sections detail the protocols for assessing cytotoxicity, cell cycle progression, and apoptosis induction. Additionally, data presentation templates and visualizations of key signaling pathways are included to facilitate experimental design and interpretation.
Data Presentation: Cytotoxicity of Benzothienopyrimidine Derivatives
The anti-proliferative effect of benzothienopyrimidine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the cytotoxic activity of various benzothienopyrimidine derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |
| 3e | HCT-116 | Colon Adenocarcinoma | 0.11 (GI50) | [1] |
| 6j | HCT116 | Colon | 0.6-1.2 | [2] |
| 6j | HCT15 | Colon | 0.6-1.2 | [2] |
| 6j | LN-229 | Brain | 0.6-1.2 | [2] |
| 6j | GBM-10 | Brain | 0.6-1.2 | [2] |
| 6j | A2780 | Ovarian | 0.6-1.2 | [2] |
| 6j | OV2008 | Ovarian | 0.6-1.2 | [2] |
| RP-010 | DU145 | Prostate | 0.5 | [3] |
| RP-010 | PC-3 | Prostate | < 1 | [3][4] |
| 6e | HeLa | Cervical | Not specified | [5] |
| 6e | HT-29 | Colon | Not specified | [5] |
| 7c | SNB-75 | CNS | Not specified | [6] |
| 7c | SF-295 | CNS | Not specified | [6] |
| 7c | CAKI-1 | Renal | Not specified | [6] |
| A12 | HCT116 | Colon | 3.24 | [7] |
| A12 | PC-3 | Prostate | 14.37 | [7] |
| A12 | MCF-7 | Breast | 7.39 | [7] |
| A12 | A549 | Lung | 7.10 | [7] |
| A12 | MDA-MB-231 | Breast | 16.85 | [7] |
| 3a | HepG2 | Liver | Not specified | [8] |
| 5a | HepG2 | Liver | Not specified | [8] |
| 9b | HepG2 | Liver | Not specified | [8] |
| 3a | MCF-7 | Breast | Not specified | [8] |
| 5a | MCF-7 | Breast | Not specified | [8] |
| 9b | MCF-7 | Breast | Not specified | [8] |
Note: The data presented above are collated from various research articles and will vary depending on the specific benzothienopyrimidine derivative and experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro anticancer screening experiments are provided below. These protocols are based on standard laboratory procedures.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, PC-3, MCF-7, A549)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Benzothienopyrimidine compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the benzothienopyrimidine compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Human cancer cell lines
-
Benzothienopyrimidine compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the benzothienopyrimidine compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Benzothienopyrimidine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the benzothienopyrimidine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Mandatory Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the processes involved.
Caption: Experimental workflow for in vitro anticancer screening.
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The intrinsic apoptosis pathway is a common mechanism.
Caption: Intrinsic apoptosis signaling pathway.
Benzothienopyrimidines have been shown to induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation.
Caption: Benzothienopyrimidine-induced cell cycle arrest.
References
- 1. Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel thienopyrimidine-aminothiazole hybrids: Design, synthesis, antimicrobial screening, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and VEGFR-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Anti-inflammatory Evaluation of Novel Thienopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidine derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-inflammatory properties.[1] These compounds have garnered considerable interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with various biological targets.[2] This document provides detailed application notes and experimental protocols for the comprehensive in vitro evaluation of novel thienopyrimidine compounds as potential anti-inflammatory agents. The methodologies described herein focus on key assays to determine a compound's efficacy in modulating inflammatory responses in a cellular context, particularly in lipopolysaccharide (LPS)-stimulated macrophage models. Furthermore, this guide outlines the investigation of the underlying mechanisms of action by examining the modulation of the pivotal NF-κB and MAPK signaling pathways.
Data Presentation: Anti-inflammatory Activity of Novel Thienopyrimidine Compounds
The following tables summarize the in vitro anti-inflammatory activities of representative novel thienopyrimidine compounds from recent studies. This data provides a benchmark for researchers evaluating their own derivatives.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1s | RAW 264.7 | 7.1 | L-NAME | >50 |
| FR038251 | RAW 264.7 | 1.7 | Aminoguanidine | 2.1 |
| FR191863 | RAW 264.7 | 1.9 | Aminoguanidine | 2.1 |
| Compound 8d | RAW 264.7 | High Inhibition | - | - |
| Compound 9k | RAW 264.7 | High Inhibition | - | - |
Note: "High Inhibition" indicates that the study reported significant inhibitory activity without specifying an exact IC50 value.[3]
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound | Cytokine | Cell Line | Inhibition | Reference Compound |
| Compound 1s | TNF-α, IL-6 | RAW 264.7 | Dose-dependent | - |
| Compound 8d | TNF-α, IL-6, IL-1β | RAW 264.7 | ≥60% at 10 µM | - |
| Compound 9k | TNF-α, IL-6, IL-1β | RAW 264.7 | ≥60% at 10 µM | - |
Table 3: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| PKD-P14 | >100 (30% inhibition at 100 µM) | 5.3 | >18.8 | Celecoxib |
| Thienopyrimidine 10 | - | Moderate Inhibition | - | Celecoxib |
| Thienopyrimidine 11 | - | Moderate Inhibition | - | Celecoxib |
Note: A higher selectivity index indicates a more selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Cell Culture and Induction of Inflammation
This protocol describes the culture of RAW 264.7 macrophage cells and the induction of an inflammatory response using lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
96-well and 6-well cell culture plates
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer and trypan blue exclusion to assess viability.
-
Seed cells in appropriate culture plates at a desired density (e.g., 5 x 10^5 cells/mL for a 96-well plate for NO and cytokine assays; 1 x 10^6 cells/mL for a 6-well plate for Western blotting).
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
Induction of Inflammation:
-
Prepare stock solutions of the novel thienopyrimidine compounds in a suitable solvent (e.g., DMSO).
-
Pre-treat the adhered cells with various concentrations of the thienopyrimidine compounds for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response.
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO) and LPS, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone) and LPS.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine analysis; shorter time points like 30-60 minutes for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
Cell culture supernatant from treated and control cells
-
Griess Reagent System (e.g., from Promega or other suppliers) containing:
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite (NaNO2) standard solution (for standard curve)
-
96-well microplate reader
Protocol:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in cell culture medium.
-
-
Assay Procedure:
-
Transfer 50 µL of cell culture supernatant from each well of the cell culture plate to a new 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
A purple color will develop.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
Express the results as a percentage of NO production compared to the LPS-stimulated control.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant from treated and control cells
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β (e.g., from R&D Systems, Thermo Fisher Scientific, or other suppliers)
-
96-well ELISA plates (often pre-coated in kits)
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
-
Assay Procedure (General Steps):
-
Add standards and samples to the wells of the pre-coated ELISA plate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody, which binds to the captured cytokine.
-
Incubate and wash.
-
Add the streptavidin-HRP conjugate, which binds to the detection antibody.
-
Incubate and wash.
-
Add the substrate solution, which will be converted by HRP to produce a colored product.
-
Stop the reaction with the stop solution.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the samples by interpolating from the standard curve.
-
Express the results as pg/mL or ng/mL and as a percentage of cytokine production compared to the LPS-stimulated control.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol details the detection of key proteins in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action of the thienopyrimidine compounds.
Materials:
-
Cell lysates from treated and control cells
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Protein Extraction and Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with protein extraction buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the loading control band.
-
For signaling proteins, calculate the ratio of the phosphorylated form to the total protein.
-
Express the results as a fold change relative to the LPS-stimulated control.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the general experimental workflow for evaluating anti-inflammatory compounds.
Caption: General experimental workflow for evaluating the anti-inflammatory properties of novel compounds.
Caption: The NF-κB signaling pathway and a potential point of inhibition by thienopyrimidine compounds.
Caption: The MAPK signaling pathway and potential points of inhibition by thienopyrimidine compounds.
References
Application Notes and Protocols for Cell Viability Assays of Thienopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the MTT and Sulforhodamine B (SRB) assays for assessing the cytotoxic effects of novel thienopyrimidine derivatives against various cancer cell lines. The following sections detail the principles of these cell viability assays, provide step-by-step experimental protocols, present summarized data tables for effective comparison, and illustrate key experimental workflows.
Introduction to Thienopyrimidine Derivatives and Cell Viability Assays
Thienopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, oxidative stress, and mitotic catastrophe.[3][4]
Cell viability assays are fundamental tools in the discovery and development of anticancer drugs, enabling the evaluation of a compound's efficacy in inhibiting cancer cell growth.[5][6] The MTT and SRB assays are two of the most widely used colorimetric assays for in vitro cytotoxicity screening.[5][7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8][11]
-
Sulforhodamine B (SRB) Assay: This assay is based on the measurement of total cellular protein content.[12][13] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][15] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[12][13]
Experimental Protocols
MTT Assay Protocol
This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of thienopyrimidine derivatives.
Materials:
-
Thienopyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid)[10]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine compounds in complete cell culture medium.
-
Gently remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[17][18]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
SRB Assay Protocol
This protocol outlines the procedure for the SRB assay to assess the cytotoxicity of thienopyrimidine derivatives.
Materials:
-
Thienopyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine compounds in complete cell culture medium.
-
Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle and blank controls.
-
Incubate for the desired duration (e.g., 48 or 72 hours) at 37°C.[12]
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Solubilization of Bound Dye:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 565 nm using a microplate reader.[12]
-
Data Presentation
The results from the MTT and SRB assays should be summarized in a clear and structured format to facilitate comparison of the cytotoxic activity of different thienopyrimidine derivatives.
Table 1: In Vitro Cytotoxicity of Thienopyrimidine Derivatives against Various Cancer Cell Lines.
| Compound ID | Target/Proposed Mechanism | Cell Line | Assay Type | IC₅₀ (µM)[21] | Reference Compound | IC₅₀ (µM) of Ref. |
| TP-001 | Apoptosis Induction | MCF-7 (Breast) | MTT | 15.2 ± 1.8 | Doxorubicin | 0.8 ± 0.1 |
| TP-001 | Apoptosis Induction | HCT116 (Colon) | MTT | 10.5 ± 1.2 | Doxorubicin | 1.1 ± 0.2 |
| TP-002 | Oxidative Stress | A549 (Lung) | SRB | 22.1 ± 2.5 | Cisplatin | 5.4 ± 0.6 |
| TP-002 | Oxidative Stress | HeLa (Cervical) | SRB | 18.9 ± 2.1 | Cisplatin | 4.9 ± 0.5 |
| TP-003 | Mitotic Catastrophe | U-87 MG (Glioblastoma) | MTT | 8.7 ± 0.9 | Temozolomide | 25.3 ± 3.0 |
IC₅₀ values are represented as the mean ± standard deviation from at least three independent experiments.
Data Analysis
-
Calculate Percentage of Cell Viability:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Determine IC₅₀ Value:
Visualization of Experimental Workflows
Caption: General experimental workflow for the MTT assay.
Caption: General experimental workflow for the SRB assay.
References
- 1. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic cata… [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. texaschildrens.org [texaschildrens.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. clyte.tech [clyte.tech]
Application Notes and Protocols for Kinase Inhibition Assays of Benzothienopyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothienopyrimidine scaffolds are privileged structures in medicinal chemistry, recognized for their role as bioisosteres of purines. This structural similarity allows them to function as competitive inhibitors at the ATP-binding sites of a wide array of protein kinases. The dysregulation of protein kinase activity is a well-established hallmark of numerous diseases, most notably cancer, making them critical targets for therapeutic intervention. Several benzothienopyrimidine derivatives have demonstrated potent inhibitory activity against key kinases implicated in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src family kinases.
These application notes provide detailed protocols for in vitro kinase inhibition assays tailored for the evaluation of benzothienopyrimidine analogues. The methodologies described herein are essential for determining the potency (e.g., IC50 values) and selectivity of these compounds, which are critical parameters in the drug discovery and development process.
Data Presentation: Kinase Inhibitory Activity of Benzothienopyrimidine Analogues
The inhibitory activities of a selection of benzothienopyrimidine analogues against various protein kinases are summarized below. These tables provide a clear comparison of the half-maximal inhibitory concentrations (IC50), a key measure of inhibitor potency.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Conditions |
| 21b | VEGFR-2 | 33.4 | Not Specified |
| 21c | VEGFR-2 | 47.0 | Not Specified |
| 21e | VEGFR-2 | 21 | Not Specified |
| 9a | PI3Kα | 9470 | Not Specified |
| 15a | PI3Kα | >50000 | Not Specified |
| 9a | mTOR | >50000 | Not Specified |
| 15a | mTOR | >50000 | Not Specified |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives Against JAK3 Kinase
| Compound ID | Target Kinase | IC50 (nM) | Assay Conditions |
| 9a | JAK3 | 1.9 | Not Specified |
| 9g | JAK3 | 1.8 | Not Specified |
Data compiled from multiple sources.[6]
Signaling Pathways and Inhibition
The following diagrams illustrate the signaling pathways commonly targeted by benzothienopyrimidine analogues and the points of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of benzothienopyrimidine analogues against their target kinases using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, Src)
-
Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Benzothienopyrimidine test compounds
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection kit)
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the benzothienopyrimidine analogues in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically not exceed 1%.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound solutions to the wells of a white, opaque 384-well plate.
-
Include controls:
-
Vehicle Control (0% inhibition): Add 1 µL of kinase assay buffer with the same final DMSO concentration as the test wells.
-
No Enzyme Control (100% inhibition): Add 1 µL of kinase assay buffer with DMSO.
-
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix by diluting the kinase and substrate to their final desired concentrations in kinase assay buffer.
-
Add 2 µL of the kinase/substrate mixture to each well (except the "no enzyme" control wells).
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase, if known.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
After the incubation period, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro kinase inhibition assay.
References
- 1. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 3H-Benzothieno[3,2-d]pyrimidin-4-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo efficacy of derivatives of the 3H-Benzothieno[3,2-d]pyrimidin-4-one scaffold in animal models, focusing on their anti-inflammatory, analgesic, and potential anticancer activities. Detailed experimental protocols for key in vivo assays are also presented to facilitate the design and execution of similar studies.
Anti-inflammatory and Analgesic Activity
Derivatives of 3H-Benzothieno[3,2-d]pyrimidin-4-one have demonstrated notable anti-inflammatory and analgesic properties in preclinical animal models. The primary mechanism for the anti-inflammatory effects is believed to be the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade.[1][2]
Quantitative Data Summary
The following table summarizes the in vivo anti-inflammatory and analgesic efficacy of selected 3H-Benzothieno[3,2-d]pyrimidin-4-one derivatives from a representative study.
| Compound ID | Animal Model | Assay | Dose (mg/kg) | Efficacy Readout | % Inhibition | Standard Drug | % Inhibition (Standard) |
| 3c | Rat | Carrageenan-induced Paw Edema (4h) | 50 | Paw Edema Volume | 80.52 | Diclofenac Sodium | 99.64 |
| 3d | Rat | Carrageenan-induced Paw Edema (2h) | 50 | Paw Edema Volume | 88.30 | Diclofenac Sodium | 78.72 |
| 3b | Mouse | Acetic Acid-induced Writhing | 50 | Number of Writhings | 58.98 | Diclofenac Sodium | 92.54 |
| 3d | Mouse | Acetic Acid-induced Writhing | 50 | Number of Writhings | 62.3 | Diclofenac Sodium | 92.54 |
Experimental Protocols
This protocol describes the induction of acute inflammation in the rat paw and the evaluation of the anti-inflammatory effects of test compounds.
-
Animal Selection: Male Wistar rats (150-200g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.
-
Grouping: Animals are randomly divided into groups (n=5-6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Test Compound (various doses)
-
Standard Drug (e.g., Diclofenac Sodium, 10 mg/kg)
-
-
Compound Administration: The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[3]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[2][3]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
This protocol is used to assess the peripheral analgesic activity of test compounds.
-
Animal Selection: Swiss albino mice (20-25g) of either sex are used.
-
Grouping: Mice are divided into groups (n=5-6 per group) as described for the paw edema assay.
-
Compound Administration: The test compound, standard drug, or vehicle is administered 30 minutes before the injection of acetic acid.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.[4]
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhing responses (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the injection.[4][5]
-
Data Analysis: The percentage inhibition of writhing is calculated as follows: % Inhibition = [ (Wc - Wt) / Wc ] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Anticancer Activity
Experimental Protocol: Human Tumor Xenograft Model in Mice
This protocol outlines the procedure for assessing the antitumor activity of a test compound in immunodeficient mice bearing human tumor xenografts.
-
Animal Selection: Immunodeficient mice (e.g., athymic nude or SCID) aged 6-8 weeks are used. They are housed in a pathogen-free environment.
-
Cell Culture: A human cancer cell line relevant to the compound's proposed mechanism of action (e.g., a line with a known PIK3CA mutation) is cultured under standard conditions.
-
Tumor Implantation:
-
Cells are harvested during their exponential growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
Approximately 5 x 10^6 cells in a volume of 0.1-0.2 mL are injected subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Tumor growth is monitored using calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
-
When tumors reach a mean volume of 100-200 mm³, the mice are randomly assigned to treatment and control groups (n=8-10 per group).
-
-
Compound Administration:
-
The test compound is formulated in an appropriate vehicle.
-
Treatment is initiated, with the compound administered according to a predetermined schedule (e.g., daily or twice weekly) and route (e.g., oral gavage, i.p. injection).
-
The control group receives the vehicle only. A positive control group treated with a standard-of-care chemotherapy may also be included.
-
-
Efficacy Endpoints:
-
Tumor Volume: Measured 2-3 times per week. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: % TGI = [ 1 - (ΔT / ΔC) ] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Body Weight: Monitored 2-3 times per week as an indicator of toxicity.
-
Survival: In some studies, animals are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size) and survival curves are generated.
-
-
Terminal Procedures: At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Inflammation
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Molecular docking and fluorescence characterization of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, a novel class of selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.manchester.ac.uk [documents.manchester.ac.uk]
Application Notes and Protocols for Apoptosis Induction Studies with Thienopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the induction of apoptosis by thienopyrimidine compounds, a promising class of molecules in cancer research. These guidelines are intended to assist researchers in designing, executing, and interpreting experiments to evaluate the pro-apoptotic potential of novel thienopyrimidine derivatives.
Introduction
Thienopyrimidines are heterocyclic compounds structurally analogous to purines, which allows them to interact with a wide range of biological targets, including protein kinases and other enzymes involved in cell proliferation and survival.[1][2] Many thienopyrimidine derivatives have been synthesized and evaluated for their anticancer properties, with several studies demonstrating their ability to induce apoptosis in various cancer cell lines.[3][4] This document summarizes the key findings on the pro-apoptotic effects of selected thienopyrimidine compounds and provides detailed protocols for essential in vitro assays.
Data Presentation: Cytotoxic and Pro-Apoptotic Activities
The following tables summarize the reported in vitro cytotoxic and pro-apoptotic activities of various thienopyrimidine compounds against different human cancer cell lines.
Table 1: IC50 Values of Thienopyrimidine Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6j | HCT116 | Colon Cancer | 0.6 - 1.2 | [3] |
| HCT15 | Colon Cancer | 0.6 - 1.2 | [3] | |
| LN-229 | Brain Cancer | 0.6 - 1.2 | [3] | |
| GBM-10 | Brain Cancer | 0.6 - 1.2 | [3] | |
| A2780 | Ovarian Cancer | 0.6 - 1.2 | [3] | |
| OV2008 | Ovarian Cancer | 0.6 - 1.2 | [3] | |
| 5b | Mutated Colorectal Cancer Lines | Colorectal Cancer | 70 - 110 | [5] |
| 6b | Mutated Colorectal Cancer Lines | Colorectal Cancer | 70 - 110 | [5] |
| 6d | Mutated Colorectal Cancer Lines | Colorectal Cancer | 70 - 110 | [5] |
| 5f | MCF-7 | Breast Cancer | Potent (1.73-fold > Erlotinib) | [6] |
| 6e | HeLa | Cervical Cancer | 0.591 (72h) | [4] |
| 9c | T-47D | Breast Cancer | 0.495 | [7] |
| MDA-MB-468 | Breast Cancer | 0.568 | [7] | |
| RP-010 | HCT116 | Colon Cancer | 0.6 ± 0.3 | [8] |
| 10b | MCF-7 | Breast Cancer | 19.4 ± 0.22 | [1] |
| 10e | MCF-7 | Breast Cancer | 14.5 ± 0.30 | [1] |
| TPH104c | TNBC Cell Lines | Triple-Negative Breast Cancer | >5 (Normal Cells) | [9] |
| TPH104m | TNBC Cell Lines | Triple-Negative Breast Cancer | >5 (Normal Cells) | [9] |
| 7c | SNB-75 | CNS Cancer | Excellent | [10] |
| SF-295 | CNS Cancer | Excellent | [10] | |
| CAKI-1 | Renal Cancer | Excellent | [10] | |
| 3b | HepG2 | Liver Cancer | 3.105 ± 0.14 | [11] |
| PC-3 | Prostate Cancer | 2.15 ± 0.12 | [11] |
Table 2: Effects of Thienopyrimidine Compounds on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Observations | Reference |
| 6j | HCT116, OV2008 | Induction of Apoptosis & Mitotic Catastrophe | - | [3] |
| 5f | MCF-7 | Cell Cycle Arrest at G2/M, Apoptosis Induction | Accumulation of cells in pre-G1 phase. | [6][12] |
| 6e | HeLa | Cell Cycle Arrest at G2/M, Apoptosis Induction | Increased late apoptotic cells from 10.9% to 55% at 3.0 µM. | [13] |
| 9c | MDA-MB-468 | Cell Cycle Arrest at G2/M, Apoptosis Induction | Accumulation of cells in pre-G1 phase. | [7] |
| RP-010 | DU145 | Apoptosis Induction | Increased Bak, cleaved caspase-3, and cleaved PARP; decreased Bcl-2. | [8] |
| 5b | A549 | Early and Late Apoptosis Induction | Upregulated BAX, downregulated Bcl-2. | [14] |
| 7c | SNB-75 | Cell Cycle Arrest at G2/M, Apoptosis Induction | Increased levels of apoptotic caspase-3. | [10] |
| 11n | MCF-7, HUVEC | Apoptosis Induction, Cell Cycle Arrest at G0 | Activation of caspase-3. | [15] |
Signaling Pathways in Thienopyrimidine-Induced Apoptosis
Thienopyrimidine compounds have been shown to induce apoptosis through various signaling pathways, often involving the inhibition of key survival kinases and the activation of the intrinsic and/or extrinsic apoptotic cascades.
General Apoptosis Induction Pathway
Caption: General signaling pathway of thienopyrimidine-induced apoptosis.
Experimental Workflow for Evaluating Pro-Apoptotic Activity
Caption: Experimental workflow for apoptosis induction studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[16]
Materials:
-
Thienopyrimidine compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the thienopyrimidine compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[17]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[18]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the thienopyrimidine compound at the desired concentrations for the specified time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
PI staining solution (containing PI, RNase A, and Triton X-100 in PBS)
-
70% ethanol (ice-cold)
-
PBS
-
Flow cytometer
Protocol:
-
Treat cells with the thienopyrimidine compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[18]
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[19]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, β-actin)[9][19]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with the thienopyrimidine compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[20]
Conclusion
The study of thienopyrimidine compounds as inducers of apoptosis is a vibrant area of cancer research. The protocols and data presented here provide a framework for the systematic evaluation of novel thienopyrimidine derivatives. By employing these standardized assays, researchers can effectively characterize the pro-apoptotic activity of their compounds and elucidate the underlying molecular mechanisms, ultimately contributing to the development of new and more effective anticancer therapies.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest [proquest.com]
- 3. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anticancer activity and effects on cell cycle profile and apoptosis of novel thieno[2,3-d]pyrimidine and thieno[3,2-e] triazolo[4,3-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel thienopyrimidine-aminothiazole hybrids: Design, synthesis, antimicrobial screening, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and VEGFR-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Benzothienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their potent anticancer activities. These compounds have been shown to modulate various cellular processes, a key one being the cell cycle. Understanding how these molecules interfere with the intricate machinery of cell division is crucial for their development as therapeutic agents. This document provides detailed application notes and protocols for the analysis of cell cycle effects induced by benzothienopyrimidines in cancer cells, summarizes key quantitative data, and illustrates the underlying signaling pathways.
Mechanism of Action: Targeting the Cell Cycle Machinery
Benzothienopyrimidine derivatives exert their anticancer effects through multiple mechanisms, frequently leading to cell cycle arrest and apoptosis. Key molecular targets include:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are fundamental regulators of cell cycle progression. Certain benzothienopyrimidine analogues have been identified as potent inhibitors of CDKs, such as CDK2, leading to a halt in the cell cycle.[1][2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow. Several thieno[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of VEGFR-2, thereby indirectly impacting tumor cell proliferation.[3][4][5][6][7]
The inhibition of these key proteins disrupts the normal sequence of the cell cycle, often causing cancer cells to accumulate in specific phases, most notably the G2/M phase, and subsequently undergo apoptosis.[8][9]
Quantitative Data Summary
The following tables summarize the effects of various benzothienopyrimidine derivatives on the cell cycle distribution of different cancer cell lines.
Table 1: Effect of Benzothieno[3,2-b]pyran Derivative (Compound 3e) on HCT-116 Cell Cycle Progression [8]
| Treatment Duration | % of Cells in Pre-G Phase | % of Cells in G1 Phase | % of Cells in G2/M Phase |
| 24 hours | Increased | Decreased | Increased |
| 48 hours | Further Increased | Further Decreased | Further Increased |
Table 2: Effect of Fused Benzo[h]chromeno[2,3-d]pyrimidine (Compound 3a) on MCF-7 Cell Cycle Progression [9]
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 75.18% | 22.87% | 1.95% |
| Compound 3a | 69.44% | 17.51% | 12.78% |
Table 3: Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target | IC50 | Cancer Cell Line | Reference |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 µM | HCT-116, HepG2 | [3] |
| Compound 6b | VEGFR-2 | 53.63 ± 3.14 nM | MDA-231, MCF-7 | [4] |
| Compound 4f | - | GI50 = 0.15 µM | HT-29 | [1] |
| Compound 4c | - | GI50 = 1.09 µM | HT-29 | [1] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with Benzothienopyrimidines
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT-116, MCF-7) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of the benzothienopyrimidine derivative in dimethyl sulfoxide (DMSO). Further dilute the stock solution with the cell culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have adhered and are actively dividing, replace the medium with the medium containing the benzothienopyrimidine derivative at various concentrations. Include a vehicle control (DMSO) with a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[9]
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA.
-
Cell Collection: Collect the detached cells and centrifuge at a low speed (e.g., 1500 rpm for 5 minutes).
-
Fixation: Discard the supernatant and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways affected by benzothienopyrimidines and the general experimental workflow for cell cycle analysis.
References
- 1. jocpr.com [jocpr.com]
- 2. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 | MDPI [mdpi.com]
Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay in Anti-Inflammatory Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The carrageenan-induced paw edema assay is a widely used and reproducible in vivo model for evaluating the anti-inflammatory properties of novel therapeutic compounds.[1][2] This acute, non-immune inflammatory model is induced by the subcutaneous injection of carrageenan, a sulfated polysaccharide derived from red seaweeds, into the paw of a rodent.[3][4] The resulting inflammatory response is characterized by a biphasic edema formation, allowing for the investigation of the effects of test compounds on different phases of inflammation.[5] The initial phase (0-2.5 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the later phase (2.5-5 hours) is associated with the production of prostaglandins and the release of pro-inflammatory cytokines.[5][6] This model is particularly sensitive to cyclooxygenase (COX) inhibitors, making it suitable for the screening of non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Principle:
The subcutaneous injection of carrageenan into the rodent's paw triggers a localized inflammatory cascade.[7] This response involves the release of various inflammatory mediators, leading to increased vascular permeability, vasodilation, and neutrophil infiltration, which collectively result in the formation of measurable edema.[2][3][8] The anti-inflammatory potential of a test compound is quantified by its ability to reduce the carrageenan-induced paw swelling compared to a control group.
Experimental Protocol
1. Animals:
-
Species: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g) are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment to minimize stress-related effects.[1]
-
Housing: Animals should be housed in standard cages with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Carrageenan Control): Vehicle + Carrageenan.
-
Group III (Standard Drug): Standard anti-inflammatory drug (e.g., Indomethacin 10 mg/kg) + Carrageenan.
-
Group IV, V, etc. (Test Compound): Test compound at different doses + Carrageenan.
-
2. Materials and Reagents:
-
Lambda (λ)-Carrageenan (1% w/v in sterile 0.9% saline)[9]
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - Na-CMC)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Test compound
-
Plethysmometer or digital calipers
-
Syringes and needles
3. Procedure:
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or digital calipers. This is the baseline reading (V₀ or T₀).
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The timing of administration should be based on the pharmacokinetic profile of the test compound, typically 30-60 minutes before carrageenan injection.[2][9]
-
Induction of Edema: After the drug absorption period, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals, typically at 1, 2, 3, 4, and 5 hours after carrageenan injection.[10]
-
Data Collection: Record the paw volume or thickness for each animal at each time point.
4. Data Analysis:
-
Calculate the increase in paw volume or thickness:
-
ΔV = Vₜ - V₀ (where Vₜ is the volume at time t, and V₀ is the initial volume)
-
ΔT = Tₜ - T₀ (where Tₜ is the thickness at time t, and T₀ is the initial thickness)
-
-
Calculate the percentage inhibition of edema:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
% Inhibition = [ (ΔT_control - ΔT_treated) / ΔT_control ] x 100
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the carrageenan control group. A p-value of <0.05 is generally considered statistically significant.
Data Presentation
The quantitative data from the carrageenan-induced paw edema assay should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of Test Compound on Carrageenan-Induced Paw Edema Volume (mL)
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at Time (hours) |
| 0 hr | ||
| Vehicle Control | - | Mean ± SEM |
| Carrageenan Control | - | Mean ± SEM |
| Standard (Indomethacin) | 10 | Mean ± SEM |
| Test Compound | Dose 1 | Mean ± SEM |
| Test Compound | Dose 2 | Mean ± SEM |
| Test Compound | Dose 3 | Mean ± SEM |
Table 2: Percentage Inhibition of Paw Edema by Test Compound
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at Time (hours) |
| 1 hr | ||
| Standard (Indomethacin) | 10 | % |
| Test Compound | Dose 1 | % |
| Test Compound | Dose 2 | % |
| Test Compound | Dose 3 | % |
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Signaling Pathway of Carrageenan-Induced Inflammation:
Caption: Signaling pathway of carrageenan-induced inflammation.
The carrageenan-induced paw edema assay remains a cornerstone for the preliminary screening of compounds with potential anti-inflammatory activity. Its simplicity, reproducibility, and well-characterized mechanisms make it an invaluable tool in drug discovery and development. By following a standardized protocol and employing clear data presentation, researchers can reliably assess the efficacy of novel anti-inflammatory agents.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. CARRAGEENAN-INDUCED NFκB ACTIVATION DEPENDS ON DISTINCT PATHWAYS MEDIATED BY REACTIVE OXYGEN SPECIES AND HSP27 OR BY BCL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan-induced edema: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3H-Benzothieno[3,2-d]pyrimidin-4-one in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3H-Benzothieno[3,2-d]pyrimidin-4-one and its derivatives as advanced materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). The unique electronic and photophysical properties of this heterocyclic scaffold make it a promising candidate for developing highly efficient and stable emitters, particularly for Thermally Activated Delayed Fluorescence (TADF) applications.
Introduction to 3H-Benzothieno[3,2-d]pyrimidin-4-one in OLEDs
The 3H-Benzothieno[3,2-d]pyrimidin-4-one core structure and its derivatives have emerged as a significant class of materials in the field of organic electronics. Their rigid, planar structure, combined with tunable electronic properties through chemical modification, makes them excellent candidates for various layers within an OLED device, most notably as electron-accepting units in TADF emitters. These materials contribute to achieving high external quantum efficiencies (EQE) and extending the operational lifetime of OLED devices.[1][2]
Derivatives are often designed with a Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architecture to facilitate efficient charge separation and recombination, a key process for light emission in OLEDs.[3] The benzothienopyrimidine moiety typically serves as the acceptor. By carefully selecting the donor units, the emission color and other photophysical properties can be precisely tuned.[1]
Quantitative Data Summary
The performance of OLEDs incorporating 3H-Benzothieno[3,2-d]pyrimidin-4-one derivatives is summarized below. These tables highlight the key performance metrics, allowing for easy comparison of different materials and device architectures.
Table 1: Performance of OLEDs with Benzothieno[3,2-b]benzothiophene-tetraoxide based TADF Emitters [3]
| Emitter | Maximum External Quantum Efficiency (EQE) | Current Efficiency (CE) | Power Efficiency (PE) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| PTz₂-BTBTOx₄ | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract |
| MPA₂-BTBTOx₄ | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract |
| POCz₂-BTBTOx₄ | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract |
Table 2: Performance of OLEDs with Benzothienopyrimidine-4-benzonitrile Acceptor-Derived TADF Emitters [1][2]
| Emitter | Maximum External Quantum Efficiency (EQE) | Emission Peak (λEL) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| BTPDIDCz | 24.5% | 530 nm | (0.34, 0.57) |
| BTPIDCz | Not specified in detail | Greenish-yellow | Not specified in detail |
Table 3: Photophysical Properties of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-derivatives [4]
| Compound | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (Φfl) |
| Compound 4 | Not specified in detail | Not specified in detail | 0.032 |
Experimental Protocols
Detailed methodologies for the synthesis of key compounds and the fabrication of OLED devices are provided below.
3.1. Synthesis of Donor-Acceptor-Donor (D-A-D) TADF Emitters
This protocol is based on the synthesis of[3]benzothieno[3,2-b]benzothiophene-tetraoxide based emitters.[3]
Protocol 3.1.1: Microwave-Assisted Buchwald-Hartwig Cross-Coupling
-
Reactants:
-
[3]Benzothieno[3,2-b]benzothiophene-tetraoxide (Acceptor unit, A)
-
Selected donor units (D), such as phenothiazine (PTz), 3,6-dimethoxy-9-phenylacridine (MPA), or 9-phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (POCz).
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
In a microwave reaction vial, combine the acceptor unit, two equivalents of the donor unit, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the required duration (e.g., 1-2 hours).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired D-A-D emitter.
-
3.2. Fabrication of OLED Devices
The following is a general protocol for the fabrication of a multi-layer OLED device by thermal evaporation.[5][6]
Protocol 3.2.1: OLED Fabrication by Thermal Evaporation
-
Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with oxygen plasma or UV-ozone to improve the work function and enhance hole injection.
-
-
Deposition of Organic Layers:
-
Place the cleaned substrates in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the following layers sequentially by thermal evaporation:
-
Hole Injection Layer (HIL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) (e.g., 50 nm).
-
Hole Transport Layer (HTL): e.g., 4,4',4''-Tris(N-carbazolyl)triphenylamine (TCTA) (e.g., 10 nm).
-
Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and the benzothienopyrimidine-based emitter (dopant) at a specific weight ratio (e.g., 9:1) to a desired thickness (e.g., 30 nm).
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) or 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) (e.g., 30 nm).
-
-
-
Deposition of Cathode:
-
Deposit an electron injection layer (EIL), such as Lithium Fluoride (LiF) (e.g., 1 nm).
-
Deposit the metal cathode, typically Aluminum (Al) (e.g., 100 nm).
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
-
Visualizations
Diagram 1: Synthetic Workflow for D-A-D TADF Emitters
Caption: Synthetic workflow for D-A-D TADF emitters.
Diagram 2: Experimental Workflow for OLED Fabrication
Caption: Experimental workflow for OLED device fabrication.
Diagram 3: Logical Relationship in a D-A-D TADF Emitter
Caption: Donor-Acceptor relationship in a TADF emitter.
References
- 1. researchgate.net [researchgate.net]
- 2. Lifetime-Extending 3-(4-Phenylbenzo[4,5]thieno[3,2- d]pyrimidin-2-yl)benzonitrile Acceptor for Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New [1]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Molecular docking and fluorescence characterization of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, a novel class of selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Benzothienopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of benzothienopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages in the multi-step synthesis of benzothienopyrimidines?
A1: The most common synthetic route involves two primary stages:
-
Gewald Reaction: Synthesis of a polysubstituted 2-aminobenzothiophene intermediate. This is a one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1]
-
Pyrimidine Ring Annulation: Cyclization of the 2-aminobenzothiophene intermediate to form the fused pyrimidine ring. This can be achieved using various reagents such as formamide, isothiocyanates, or chloro-formamidine hydrochloride.[2][3]
Q2: What are the most common challenges that lead to low yields in the overall synthesis?
A2: Low yields in the multi-step synthesis of benzothienopyrimidines can be attributed to several factors:
-
Low-yielding individual reactions: The overall yield is a product of the yields of each step. A low yield in any single step will significantly impact the final product yield.
-
Purity of starting materials: Impurities in the initial reagents can lead to side reactions, reducing the yield of the desired product.[1] High-purity intermediates are crucial for optimizing chemical processes.
-
Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst choice are critical parameters that can significantly influence the reaction rate and yield.[4]
-
Product loss during workup and purification: The polarity of intermediates and the formation of emulsions during extraction can lead to significant product loss.
Q3: What are common side products I might encounter?
A3: Depending on the specific synthetic route and reaction conditions, several side products can be formed:
-
Polymerization or tar formation: This can occur at excessively high temperatures during the Gewald reaction, especially if starting materials are impure.[1]
-
Formation of complex polysulfides: This is an inherent part of the Gewald reaction and can result in a dark brown or tarry reaction mixture.[1]
-
Dimerization of intermediates: Reactive intermediates can sometimes react with themselves instead of undergoing the desired intramolecular cyclization.
-
Hydrolysis of nitrile or ester groups: Harsh acidic or basic conditions can lead to the hydrolysis of nitrile or ester functionalities, forming unwanted carboxylic acids or amides.[5][6][7]
-
Incompletely cyclized intermediates: Insufficient reaction time, inadequate temperature, or catalyst deactivation can result in the isolation of stable, incompletely cyclized intermediates.
Troubleshooting Guides
Issue 1: Low or No Yield in the Gewald Reaction (Synthesis of 2-Aminobenzothiophene Intermediate)
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials.
-
Formation of a dark brown or tarry mixture with little to no desired product.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Knoevenagel Condensation | Ensure the use of an appropriate base (e.g., morpholine, piperidine, triethylamine) and allow sufficient reaction time for this initial step. Gentle heating may be required to drive the condensation to completion.[1] |
| Poor Quality of Elemental Sulfur | Use finely powdered, high-purity sulfur to ensure its reactivity.[1] |
| Inefficient Cyclization | The reaction temperature may be too low; the cyclization step often requires heating. Monitor the reaction progress by TLC to determine the optimal temperature and time.[1] |
| Impure Starting Materials | Ensure that the ketone/aldehyde and active methylene nitrile are of high purity, as impurities can catalyze side reactions.[1] |
| Suboptimal Catalyst | The choice and amount of catalyst are crucial. For some substrates, screening different bases or catalysts may be necessary to improve yields. |
Issue 2: Low Yield or Failed Cyclization to Benzothienopyrimidine
Symptoms:
-
Isolation of the 2-aminobenzothiophene intermediate with little or no formation of the final benzothienopyrimidine product.
-
Formation of multiple products observed by TLC or HPLC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cyclization Reagent | The choice of cyclizing agent is critical. Formamide is commonly used but often requires high temperatures. Alternative reagents like aryl isothiocyanates (can be used with microwave irradiation for shorter reaction times) or chloro-formamidine hydrochloride may be more effective for certain substrates.[2][3] |
| Insufficient Reaction Temperature/Time | Cyclization reactions, especially with formamide, often require high temperatures (reflux) and prolonged reaction times.[3] Ensure the reaction is heated sufficiently and monitored over an extended period. |
| Hydrolysis of Nitrile Precursor | If the cyclization is attempted under strong acidic or basic conditions, the nitrile group of the 2-aminobenzothiophene-3-carbonitrile precursor may hydrolyze to a carboxylic acid or amide, preventing cyclization.[5][6][7] Use neutral or milder reaction conditions if possible. |
| Steric Hindrance | Bulky substituents on the 2-aminobenzothiophene intermediate may hinder the cyclization process. This may require more forcing reaction conditions or a different synthetic strategy. |
Issue 3: Difficulty in Purification of Intermediates and Final Product
Symptoms:
-
Formation of emulsions during aqueous workup, leading to poor separation of organic and aqueous layers.
-
Difficulty in isolating a pure product by crystallization or column chromatography.
-
Presence of persistent colored impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Polar Nature of Intermediates | 2-aminobenzothiophene intermediates and their salts can be polar. Avoid excessive washing with non-polar solvents during filtration. For water-soluble products, consider extraction with a suitable organic solvent after basification, followed by acidification to precipitate the hydrochloride salt.[1] |
| Formation of Polysulfides | In the Gewald reaction, the formation of colored polysulfides is common.[1] Proper workup, including washing with a reducing agent solution (e.g., sodium bisulfite), and purification by column chromatography are necessary to remove these impurities. |
| Emulsion Formation | During the workup of Friedel-Crafts acylation, a common reaction in related syntheses, emulsions can form. To break emulsions, try adding a saturated solution of NaCl (brine). |
| Product Oiling Out | If the product "oils out" during crystallization, try using a different solvent system, a slower cooling rate, or seeding the solution with a small crystal of the pure product. |
Quantitative Data Summary
Table 1: Yields of 2-Aminothiophene Derivatives via Gewald Reaction under Different Conditions
| Starting Ketone | Active Methylene Nitrile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 2-12 | 35-80 | [8] |
| Cyclopentanone | Malononitrile | Piperidinium borate | Ethanol | 100 | 0.33 | 96 | [9] |
| Ethyl acetoacetate | Malononitrile | KF-alumina | None (Microwave) | - | 0.08 | 92 | [10] |
| 2-Butanone | Malononitrile | None (Ball-milling) | None | RT | 0.5 | High | [11] |
| 4-Chlorobenzaldehyde | Malononitrile | Triethylamine | Ethanol | Reflux | - | >80 | [5] |
Table 2: Comparison of Cyclization Methods for the Synthesis of Thienopyrimidines
| Starting Material | Cyclization Reagent | Conditions | Yield (%) | Reference |
| 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophene | Phenyl isothiocyanate | Microwave (600W), 45s | High | [3] |
| 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophene | Formamide | Reflux | - | [3] |
| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Chloro-formamidine hydrochloride | - | 68-75 | [7] |
| 2-Amino-3-cyanothiophene derivative | Hydrazine monohydrate | Refluxing ethanol | 80 | [12] |
| 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophene | Aryl isothiocyanate | Reflux in acetonitrile, K2CO3, 15h | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add cyclohexanone (1.0 equiv.), malononitrile (1.0 equiv.), elemental sulfur (1.1 equiv.), and ethanol.
-
Add morpholine (1.0 equiv.) to the mixture.
-
Heat the reaction mixture with stirring at 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[10][13]thieno[2,3-d]pyrimidin-4(3H)-one from 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Formamide
Procedure:
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and an excess of formamide is heated under reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is poured into water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5,6,7,8-tetrahydrobenzo[10][13]thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 3: Synthesis of 4-Chlorobenzothieno[2,3-d]pyrimidine
Materials:
-
Benzothieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (catalytic amount)
-
Toluene (or other suitable solvent)
Procedure:
-
To a solution of benzothieno[2,3-d]pyrimidin-4(3H)-one in toluene, add a catalytic amount of pyridine.
-
Add phosphorus oxychloride (POCl₃) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chlorobenzothieno[2,3-d]pyrimidine.
-
The product can be further purified by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. d-nb.info [d-nb.info]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. sciforum.net [sciforum.net]
- 12. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
- 13. Synthesis of certain benzothieno[3,2-d]pyrimidine derivatives as a selective SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Gewald Reaction Conditions for Thienopyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Gewald reaction for the synthesis of thienopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the two-step synthesis of thienopyrimidines via the Gewald reaction?
A5: The synthesis is a two-step process. First, the Gewald reaction, a one-pot multicomponent reaction, forms a polysubstituted 2-aminothiophene from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1] This 2-aminothiophene intermediate is then cyclized to form the final thienopyrimidine product.[1] The overall process involves an initial base-catalyzed Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene.[2] The 2-aminothiophene-3-carbonitrile intermediate is then cyclized with a reagent like formamide to yield the fused pyrimidine ring.[1]
Q2: How does the choice of base impact the Gewald reaction?
A2: The base is a critical catalyst for the initial Knoevenagel-Cope condensation.[2] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[2] The selection of the base can significantly influence the reaction rate and overall yield. For ketones that are less reactive, a stronger base may be necessary.[2]
Q3: What is the role of the solvent in the Gewald reaction?
A3: The solvent's polarity can greatly affect the reaction. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are frequently used because they can improve the condensation of intermediates with sulfur and enhance the solubility and reactivity of elemental sulfur.[2][3]
Q4: Can the Gewald reaction be performed under solvent-free conditions?
A7: Yes, solvent-free Gewald reactions have been successfully conducted, often using methods like high-speed ball milling or conventional heating.[3][4] These approaches are in line with green chemistry principles and can simplify the workup process.[3]
Q5: What are the advantages of using microwave irradiation for this synthesis?
A5: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for both the Gewald reaction and the subsequent cyclization to thienopyrimidines.[2][5][6] For instance, some microwave-assisted Gewald reactions can be completed in as little as two minutes.[6][7]
Troubleshooting Guides
Part 1: Gewald Reaction for 2-Aminothiophene Synthesis
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: Screen different bases like piperidine, morpholine, or triethylamine. Less reactive ketones may require a stronger base.[2] - Water Removal: This condensation step produces water, which can hinder the reaction. Consider using a Dean-Stark apparatus or a dehydrating agent.[2] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur's solubility and reactivity.[2] - Temperature Optimization: Gently heating the mixture (typically to 40-60 °C) can enhance sulfur's reactivity. Be cautious, as excessive heat can lead to side reactions.[2] |
| Steric Hindrance from Substrates | - Two-Step Protocol: For sterically hindered ketones, it may be more effective to first isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation and then react it with sulfur and a base in a separate step.[2] - Microwave Irradiation: This technique can improve yields and shorten reaction times, especially for challenging substrates.[2] |
| Incorrect Stoichiometry | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurements: Precisely measure all reagents as per the selected protocol. |
Issue 2: Presence of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Increase the reaction time, optimize the temperature, or consider a more effective catalyst. |
| Formation of Knoevenagel-Cope Intermediate | - This α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Ensure there is enough sulfur and that the reaction conditions (temperature, base) are adequate for cyclization. |
| Dimerization or Polymerization | - Adjust the concentration of the reactants, modify the rate of reagent addition, or change the solvent to minimize self-condensation or polymerization of starting materials or intermediates. |
Part 2: Cyclization to Thienopyrimidine
Issue 1: Incomplete Cyclization
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent for Cyclization | - When using reagents like formamide, ensure it is used in excess.[1] |
| Suboptimal Reaction Time and Temperature | - Ensure the reaction is refluxed for a sufficient amount of time (e.g., 1.5-2 hours for formamide-mediated cyclization).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Low Reactivity of the 2-Aminothiophene | - Consider alternative cyclization reagents or methods. For example, reacting the 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can form an intermediate that may cyclize more readily.[1] |
Issue 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product is Soluble in the Reaction Mixture | - After cooling the reaction to room temperature, place it in an ice bath to encourage precipitation.[1] |
| Impure Crude Product | - Wash the filtered solid with a cold solvent, such as ethanol, to remove impurities.[1] - Recrystallization from a suitable solvent is often necessary to obtain the pure thienopyrimidine product.[1] |
Data Presentation
Table 1: Effect of Catalyst on the Gewald Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Piperidinium Borate | 10 | 100 | 0.5 | 87 |
| Piperidinium Borate | 15 | 100 | 0.33 | 92 |
| Piperidinium Borate | 20 | 100 | 0.25 | 96 |
| Triethylamine | 1.0 (mmol) | Reflux | 1-2 | - |
| Morpholine | - | 40-50 | - | - |
| Data is representative and may vary based on specific substrates and conditions.[1][8] |
Table 2: Comparison of Conventional Heating and Microwave Irradiation for Thienopyrimidine Synthesis
| Step | Method | Reagents | Time | Yield (%) |
| Gewald Reaction | Microwave | 1,4-dithiane-2,5-diol, activated acetonitrile, Et3N, MeOH | 2 min | 60-87 |
| Conventional | 1,4-dithiane-2,5-diol, activated acetonitrile, Et3N, MeOH | - | 55-78 | |
| Cyclization | Microwave | 2-amino-3-cyanothiophenes, formamide | - | Higher |
| Conventional | 2-amino-3-cyanothiophenes, formamide | - | - | |
| Microwave irradiation generally leads to faster reactions and higher yields.[5][7] |
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
Procedure:
-
In a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[1]
-
Add triethylamine (1.0 mmol) to the suspension as a catalyst.[1]
-
Heat the mixture to reflux while stirring continuously.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Once complete, cool the mixture to room temperature, then place it in an ice bath to promote precipitation.[1]
-
Collect the solid precipitate via vacuum filtration and wash it with cold ethanol.[1]
-
The crude product can be further purified by recrystallizing from ethanol.[1]
Protocol 2: Cyclization to 4-Aminothieno[2,3-d]pyrimidine
Materials:
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.[1]
-
Add an excess of formamide (20 mL).[1]
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[1]
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.[1]
-
Collect the resulting solid precipitate by filtration.[1]
Visualizations
Caption: Mechanism of the Gewald reaction for 2-aminothiophene synthesis.
Caption: Experimental workflow for thienopyrimidine synthesis.
Caption: Troubleshooting decision tree for low yield in the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES | Journal of the Chilean Chemical Society [jcchems.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Overcoming Solubility Challenges with Thienopyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and overcoming solubility issues encountered with thienopyrimidine derivatives in biological assays. By providing clear troubleshooting guidance and detailed protocols, we aim to facilitate seamless experimentation and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My thienopyrimidine derivative precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What is the primary cause of this?
A1: This phenomenon, often termed "precipitation upon dilution," is a common challenge with hydrophobic compounds like many thienopyrimidine derivatives. The primary cause is the drastic change in solvent polarity. While your compound is soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility significantly decreases when introduced into a predominantly aqueous environment. The final concentration of your compound in the aqueous buffer likely exceeds its thermodynamic solubility limit in that specific medium.
Q2: What is the maximum recommended concentration of DMSO in a biological assay?
A2: To avoid artifacts and cellular toxicity, the final concentration of DMSO in most in vitro assays should be kept as low as possible, ideally below 1% (v/v). For particularly sensitive cell-based assays, a final DMSO concentration of less than 0.1% is often recommended. It is crucial to determine the tolerance of your specific biological system to DMSO.
Q3: How can I increase the aqueous solubility of my thienopyrimidine derivative for my experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of your compound. These include:
-
Co-solvents: Utilizing a water-miscible organic co-solvent in your final formulation can help maintain solubility.
-
pH Adjustment: For ionizable thienopyrimidine derivatives, adjusting the pH of the aqueous buffer can significantly improve solubility.
-
Excipients: The use of solubilizing agents such as cyclodextrins can encapsulate the hydrophobic compound, thereby increasing its apparent solubility in aqueous solutions.
-
Formulation Technologies: Advanced formulation strategies like lipid-based formulations, solid dispersions, or nanosuspensions can also be considered, particularly for in vivo studies.
Q4: How do I determine the solubility of my thienopyrimidine derivative?
A4: There are two primary methods for assessing solubility in a drug discovery setting: kinetic and thermodynamic solubility assays.
-
Kinetic Solubility: This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer. It provides a rapid assessment of solubility under conditions that mimic many biological assays.
-
Thermodynamic Solubility: This method determines the equilibrium solubility of a compound by equilibrating an excess of the solid material in a solvent over a longer period. It represents the true solubility of the most stable crystalline form of the compound.
Troubleshooting Guide
Encountering precipitation or poor solubility during your experiments can be a significant roadblock. The following guide provides a structured approach to troubleshooting these common issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | The final compound concentration exceeds its kinetic solubility. | - Lower the final concentration of the compound in the assay.- Perform a serial dilution in DMSO first to reduce the concentration of the stock solution before adding it to the aqueous buffer. |
| Precipitation occurs over the course of the assay (e.g., during incubation). | The compound concentration is above its thermodynamic solubility limit, or the compound is unstable in the assay medium. | - Reduce the final compound concentration.- Assess the stability of the compound in the assay buffer over time. If unstable, consider reducing the incubation time or using a different buffer system. |
| Inconsistent or non-reproducible assay results. | Poor solubility leading to variable concentrations of the active compound in solution. | - Visually inspect assay plates for any signs of precipitation.- Perform a formal solubility assessment (kinetic or thermodynamic) to understand the solubility limits of your compound.- Implement a solubilization strategy (e.g., co-solvents, cyclodextrins). |
| Shallow or inconsistent dose-response curves. | Compound precipitation at higher concentrations, leading to a lower effective concentration than intended. | - Determine the kinetic solubility of the compound in the assay buffer and ensure the highest tested concentration is below this limit.- Employ a solubilization method to increase the dynamic range of the assay. |
Data Presentation: Enhancing Solubility of Thienopyrimidine Analogs
The following tables provide quantitative data on the solubility of thienopyrimidine-related compounds and the effectiveness of different solubilization strategies.
Table 1: Aqueous Solubility of Thieno[2,3-b]pyridine Derivatives [1]
| Compound | Structural Modification | Aqueous Solubility (µg/mL) |
| 1 | Phenyl group at R¹ | 1.2 |
| 3 | Morpholine group at R¹ | 1300 |
This data demonstrates a greater than 1000-fold increase in aqueous solubility by replacing a phenyl group with a morpholine moiety, highlighting the impact of structural modification on solubility.[1]
Table 2: Effect of Cyclodextrins on the Solubility of Poorly Soluble Compounds
| Compound | Cyclodextrin | Fold Increase in Solubility | Reference |
| Albendazole | β-Cyclodextrin | 53.4 | [2] |
| Albendazole | Methyl-β-cyclodextrin | ~150,000 | [2] |
| Paclitaxel | β-Cyclodextrin derivatives | up to 500 | [3] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay provides a rapid assessment of the solubility of a compound from a DMSO stock solution.
Materials:
-
Thienopyrimidine derivative (10 mM stock in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader with turbidity measurement capability (e.g., spectrophotometer at 620 nm)
Procedure:
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of the 10 mM compound stock in DMSO to generate a range of concentrations (e.g., 10 mM down to 0.08 mM).
-
Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.
-
Compound Addition: Transfer 2 µL of each concentration from the compound plate to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Measurement: Measure the turbidity of each well using a plate reader at 620 nm.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Materials:
-
Solid thienopyrimidine derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (pH 7.4). Ensure there is undissolved solid remaining.
-
Equilibration: Cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method with a standard curve.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the specified buffer.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by thienopyrimidine derivatives and the workflow for addressing solubility issues.
Caption: EGFR signaling pathway with a potential point of inhibition by thienopyrimidine derivatives.
Caption: VEGFR signaling pathway, a key regulator of angiogenesis, targeted by some thienopyrimidines.
Caption: PI3K/Akt/mTOR signaling cascade, a central pathway in cell growth and survival.
Caption: A logical workflow for troubleshooting and overcoming solubility issues in biological assays.
References
- 1. mdpi.com [mdpi.com]
- 2. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Identification of byproducts in 3H-Benzothieno[3,2-d]pyrimidin-4-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3H-Benzothieno[3,2-d]pyrimidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 3H-Benzothieno[3,2-d]pyrimidin-4-one?
A1: The most common synthetic pathway involves the cyclization of a 3-amino-2-substituted-benzothiophene derivative. A widely used method is the reaction of methyl 3-aminobenzothiophene-2-carboxylate with formamide or a similar one-carbon source under thermal conditions. This reaction is analogous to the Gould-Jacobs reaction for quinoline synthesis.
Q2: What are the most common byproducts observed during the synthesis of 3H-Benzothieno[3,2-d]pyrimidin-4-one?
A2: Common byproducts can arise from incomplete reactions, side reactions of the starting materials, or degradation of the product. These may include unreacted starting materials, hydrolyzed starting materials, N-formyl intermediate, and products from self-condensation of the starting materials.
Q3: How can I detect the presence of byproducts in my reaction mixture?
A3: Thin-Layer Chromatography (TLC) is a quick method for initial assessment. For detailed identification and quantification, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are recommended.
Q4: What are the key factors influencing the formation of byproducts?
A4: Reaction temperature, reaction time, purity of starting materials and reagents, and the nature of the solvent can all significantly impact the formation of byproducts. High temperatures or prolonged reaction times can lead to degradation, while impure reagents can introduce competing side reactions.
Troubleshooting Guides
Issue 1: Low yield of the desired 3H-Benzothieno[3,2-d]pyrimidin-4-one with significant amounts of starting material remaining.
| Symptom | Possible Cause | Suggested Solution |
| TLC/HPLC analysis shows a high proportion of unreacted methyl 3-aminobenzothiophene-2-carboxylate. | Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions. |
| Low Reaction Temperature: The activation energy for the cyclization is not being met. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the product formation. | |
| Poor quality of formamide: Impurities in formamide can inhibit the reaction. | Use freshly distilled or high-purity formamide. |
Issue 2: Presence of a major byproduct with a mass corresponding to the N-formyl intermediate.
| Symptom | Possible Cause | Suggested Solution |
| LC-MS analysis identifies a compound with a molecular weight corresponding to methyl 3-(formamido)benzothiophene-2-carboxylate. | Incomplete Cyclization: The intermediate N-formyl compound has formed but has not cyclized to the final product. | Increase the reaction temperature to promote the intramolecular cyclization. The use of a high-boiling point solvent or neat conditions at elevated temperatures is often required for this step. |
Issue 3: Formation of a byproduct identified as 3-aminobenzothiophene-2-carboxylic acid.
| Symptom | Possible Cause | Suggested Solution |
| A polar byproduct is observed, and its mass and spectral data are consistent with the hydrolyzed starting material. | Hydrolysis of the ester: The methyl ester of the starting material has been hydrolyzed to the corresponding carboxylic acid, which is less reactive in the cyclization reaction. This can be caused by the presence of water in the reagents or solvent. | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents in an inert atmosphere if necessary. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from experiments aimed at optimizing the synthesis and minimizing byproduct formation.
| Entry | Reaction Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Byproduct A (%) (N-formyl intermediate) | Byproduct B (%) (Hydrolyzed starting material) |
| 1 | 150 | 4 | 45 | 35 | 5 |
| 2 | 180 | 4 | 75 | 15 | 5 |
| 3 | 180 | 8 | 85 | 5 | 5 |
| 4 | 200 | 4 | 80 | 3 | 10 (degradation) |
Experimental Protocols
Protocol 1: Synthesis of 3H-Benzothieno[3,2-d]pyrimidin-4-one
-
To a round-bottom flask equipped with a reflux condenser, add methyl 3-aminobenzothiophene-2-carboxylate (1.0 eq).
-
Add an excess of formamide (e.g., 10-20 eq).
-
Heat the reaction mixture to 180°C and maintain for 8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Identification of Byproducts by LC-MS
-
Prepare a sample of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).
-
Monitor the elution profile using a UV detector and a mass spectrometer.
-
Analyze the mass spectra of the separated peaks to determine the molecular weights of the components and compare them with the expected molecular weights of the product and potential byproducts.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Purification of Fused Pyrimidine Heterocyclic Compounds
Welcome to the technical support center for the purification of fused pyrimidine heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of molecules.
Frequently Asked questions (FAQs)
Q1: What are the most common purification challenges for fused pyrimidine compounds?
A1: Researchers often face challenges due to the physicochemical properties of fused pyrimidine derivatives. These include:
-
Similar Polarity of Products and Impurities: Co-elution in chromatography is a frequent issue when the desired compound and byproducts have similar polarities.[1]
-
Presence of Side-Reaction Products: Side reactions during synthesis, such as the Dimroth rearrangement, can lead to isomeric impurities that are difficult to separate from the final product.[2]
-
High Polarity: Highly polar fused pyrimidines can exhibit poor retention in standard reverse-phase chromatography and may be highly soluble in polar solvents, making crystallization challenging.[3]
-
Product Instability: Some fused pyrimidine derivatives may be unstable on common stationary phases like silica gel, leading to degradation during chromatographic purification.[1]
Q2: How do I choose the most suitable purification technique for my fused pyrimidine compound?
A2: The choice of purification method depends on several factors, including the compound's polarity, solubility, stability, and the nature of the impurities. A general decision-making workflow can be followed to select the optimal technique.
Q3: My fused pyrimidine is highly polar. What is the best way to purify it?
A3: For highly polar fused pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[3] HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[3] Alternatively, reverse-phase chromatography can be optimized by using polar-endcapped columns or specific ion-pairing agents to enhance retention.[3]
Troubleshooting Guides
Crystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound fails to crystallize | - Solution is not supersaturated (too much solvent).- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent.- Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).- Experiment with different solvents or solvent systems. |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Lower the crystallization temperature.- Use a larger volume of solvent.- Add a seed crystal. |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Low recovery of crystalline product | The compound has significant solubility in the cold solvent. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath).- Minimize the amount of solvent used for washing the crystals.- Consider a different solvent or solvent system. |
Column Chromatography
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC | Inappropriate solvent system. | - Systematically vary the polarity of the eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures).- Try a different solvent system altogether. |
| Product streaks on the column | - Compound is not fully soluble in the eluent.- Column is overloaded. | - Use a stronger solvent to dissolve the sample for loading ("wet loading") or adsorb it onto silica gel ("dry loading").- Reduce the amount of sample loaded onto the column. |
| Compound appears degraded after chromatography | The compound is unstable on silica gel. | - Use a different stationary phase, such as alumina (basic or neutral).- Consider other purification methods like crystallization or preparative HPLC. |
| Cracked or channeled column bed | Improper packing of the column. | - Repack the column, ensuring the silica gel is settled evenly as a slurry. |
Preparative HPLC
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor retention of a polar compound in reverse-phase HPLC | - Analyte is too polar for the stationary phase.- Mobile phase is too strong. | - Use a polar-endcapped or polar-embedded column.- Decrease the percentage of the organic modifier in the mobile phase.- Consider using HILIC as an alternative.[3] |
| Peak splitting or fronting | - Partially blocked column frit.- Column void.- Sample solvent is incompatible with the mobile phase. | - Reverse and flush the column according to the manufacturer's guidelines.- Replace the column if a void is present.- Ensure the sample is dissolved in a solvent weaker than or the same as the mobile phase.[3] |
| No peaks or very small peaks | - Incorrect injection volume.- Detector issue. | - Ensure the correct sample volume is being injected.- Check detector settings (wavelength, sensitivity) and ensure the lamp is functioning correctly. |
| High backpressure | - System blockage (e.g., in tubing, injector, or column frit).- Precipitated sample or buffer. | - Identify and clear the blockage by systematically checking each component.- Filter all samples and mobile phases before use. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes quantitative data for different purification techniques applied to fused pyrimidine compounds. Note that yields often refer to the overall synthetic step, not just the purification.
| Compound Type | Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Reference |
| Substituted Pyrimidinone | Not Specified | Not Specified | Not Specified | Good | [4] |
| Bosentan | Ethanol/Water | Not Specified | >99.8 | 70 | [4] |
Note: Quantitative data on the efficiency of purification steps alone is often not explicitly reported in the literature, highlighting a need for more detailed experimental reporting.[4]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of a fused pyrimidine derivative using flash column chromatography.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. Common systems include hexane/ethyl acetate or dichloromethane/methanol mixtures.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a compact and level bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent. Alternatively, for compounds with low solubility, adsorb the crude material onto a small amount of silica gel ("dry loading") and apply this to the top of the column.[4]
-
Elution: Apply the eluent to the top of the column and use positive pressure (e.g., from a pump or compressed air) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fused pyrimidine.[4]
Protocol 2: Single-Solvent Recrystallization
This protocol provides a general method for purifying a solid fused pyrimidine compound by recrystallization from a single solvent.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] Common solvents include ethanol, methanol, and ethyl acetate.[4]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude compound to achieve complete dissolution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[4]
-
Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]
References
Improving yield and purity in the synthesis of substituted benzothienopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of substituted benzothienopyrimidines, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing substituted thieno[2,3-d]pyrimidines?
A1: A widely employed and versatile method is a two-step sequence. It begins with the Gewald reaction to synthesize a polysubstituted 2-aminothiophene intermediate.[1] This is followed by the cyclization of the 2-aminothiophene with a suitable one-carbon synthon, such as formamide, to construct the fused pyrimidine ring.[1]
Q2: How can I introduce substituents at the 2- and 4-positions of the thieno[3,2-d]pyrimidine core?
A2: A common strategy involves the initial synthesis of a thieno[3,2-d]pyrimidine-2,4-dione. This intermediate can then be chlorinated, typically using phosphorus oxychloride (POCl₃), to yield a 2,4-dichlorothieno[3,2-d]pyrimidine.[2][3] The chlorine atoms at positions 2 and 4 are good leaving groups and can be sequentially or simultaneously displaced by various nucleophiles, such as amines, to introduce a wide range of substituents.[4][5]
Q3: What are the key factors influencing the yield and purity in the Gewald reaction for the 2-aminothiophene precursor?
A3: The success of the Gewald reaction is highly dependent on several factors: the choice of base, reaction temperature, and solvent. Secondary amines like morpholine or piperidine, or tertiary amines like triethylamine, are commonly used as catalysts.[6] The temperature needs to be carefully optimized, as some reactions proceed at room temperature while others require gentle heating.[7] Polar solvents such as ethanol, methanol, or DMF are generally preferred to enhance the solubility of elemental sulfur and the reaction intermediates.[6]
Q4: What are common side reactions observed during the synthesis of thienopyrimidines?
A4: In the Gewald synthesis of the 2-aminothiophene precursor, a common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization.[7] During the chlorination of the thienopyrimidinone with POCl₃, incomplete reaction can lead to the formation of mono-chloro impurities. In nucleophilic substitution reactions on the dichlorinated core, di-substituted byproducts can form even when a mono-substitution is intended if the reaction conditions are not carefully controlled.
Q5: What are the recommended methods for purifying substituted benzothienopyrimidines?
A5: Purification strategies depend on the physical properties of the product. Recrystallization from a suitable solvent is a common and effective method for purifying solid products.[6] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6] For products that are difficult to crystallize or for the removal of closely related impurities, column chromatography on silica gel is a standard technique.[8]
Troubleshooting Guides
Issue 1: Low or No Yield in the Gewald Synthesis of 2-Aminothiophene Precursor
-
Symptom: Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting materials (ketone/aldehyde and active methylene nitrile) and no or very little product formation.
-
Question: My Gewald reaction is not proceeding, and I'm recovering most of my starting materials. What could be the issue?
-
Answer: This often points to an inefficient initial Knoevenagel-Cope condensation.
-
Solution 1: Re-evaluate your base. The choice of base is critical. For less reactive ketones, a stronger base might be necessary. It is advisable to screen different bases like piperidine, morpholine, or triethylamine.[6]
-
Solution 2: Remove water. The condensation step generates water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.[6]
-
Solution 3: Confirm the initial condensation. You can run a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. Monitoring the formation of the condensed product by TLC or LC-MS will confirm if this initial step is the bottleneck.[7]
-
-
Symptom: The initial condensation appears to work, but the final 2-aminothiophene product yield is still low.
-
Question: I'm observing the formation of the Knoevenagel intermediate, but the final product yield is poor. What should I check next?
-
Answer: This suggests a problem with the sulfur addition or the subsequent cyclization step.
-
Solution 1: Optimize the reaction temperature. The temperature influences the rate of both sulfur addition and cyclization. A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high can promote side reactions. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[7]
-
Solution 2: Check your solvent. The polarity of the solvent can significantly affect the reaction. Polar solvents like ethanol, methanol, or DMF are generally preferred as they can improve the solubility and reactivity of elemental sulfur.[7]
-
Solution 3: Minimize side reactions. Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization. Adjusting the temperature or the rate of addition of reagents may help to minimize the formation of this side product.[7]
-
Issue 2: Incomplete Cyclization of 2-Aminothiophene to the Thienopyrimidine Ring
-
Symptom: After reacting the 2-aminothiophene with formamide, TLC or NMR analysis shows the presence of both the starting material and the desired thienopyrimidinone product.
-
Question: My cyclization reaction to form the pyrimidine ring is not going to completion. How can I improve the conversion?
-
Answer: Incomplete cyclization is a common issue and can often be addressed by adjusting the reaction conditions.
-
Solution 1: Increase reaction time. The cyclization can be slow. Extending the reflux time and monitoring the reaction progress by TLC at regular intervals is a straightforward first step.
-
Solution 2: Increase reaction temperature. If extending the reaction time is not effective, a higher temperature might be required to overcome the activation energy of the cyclization. However, be cautious of potential degradation of the starting material or product at very high temperatures.
-
Solution 3: Use a catalyst. In some cases, adding a catalytic amount of a protic or Lewis acid can facilitate the cyclization. However, this should be done cautiously to avoid unwanted side reactions.
-
Issue 3: Low Yield and/or Impurities in the Chlorination of Thienopyrimidinone
-
Symptom: The reaction of the thienopyrimidinone with POCl₃ results in a low yield of the desired 2,4-dichloro derivative, and/or significant amounts of mono-chloro or unreacted starting material are observed.
-
Question: I'm struggling to get a clean and high-yielding chlorination of my thienopyrimidinone. What can I do?
-
Answer: The efficiency of this chlorination step is highly dependent on the reaction conditions and the purity of the starting material.
-
Solution 1: Ensure anhydrous conditions. Phosphorus oxychloride is highly reactive with water. Ensure your starting material and glassware are thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solution 2: Add a tertiary amine base. The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline, can significantly improve the yield and reaction rate by neutralizing the HCl generated during the reaction.[2][5]
-
Solution 3: Optimize temperature and reaction time. The reaction typically requires heating at reflux for several hours.[2] It is important to monitor the reaction by TLC to determine the optimal reaction time to ensure complete conversion without significant decomposition.
-
Solution 4: Efficiently remove excess POCl₃. After the reaction is complete, excess POCl₃ should be removed under reduced pressure. The crude product should then be carefully quenched by pouring it onto crushed ice, followed by neutralization with a base to precipitate the product.[3]
-
Data Presentation
Table 1: Optimization of the Gewald Reaction for 2-Aminothiophene Synthesis
| Entry | Carbonyl Compound | Active Methylene Compound | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Morpholine (0.1) | Ethanol | Reflux | 2 | 85 | [1] |
| 2 | Acetone | Ethyl Cyanoacetate | Piperidine (0.2) | Methanol | 50 | 4 | 78 | [6] |
| 3 | 4-Methylacetophenone | Malononitrile | Triethylamine (1.0) | DMF | 80 | 3 | 92 | [7] |
| 4 | Cyclopentanone | Malononitrile | L-Proline (0.2) | Water | 100 | 1 | 95 | [9] |
Table 2: Conditions for the Synthesis of Substituted Thienopyrimidines
| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Amino-3-cyanothiophene | Formamide | Neat | Reflux, 2h | 4-Aminothieno[2,3-d]pyrimidine | 88 | [1] |
| Thieno[3,2-d]pyrimidine-2,4-dione | POCl₃, DIPEA | Neat | Reflux, 2h | 2,4-Dichlorothieno[3,2-d]pyrimidine | Quantitative | [2] |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Aniline (2.2 equiv) | Isopropanol | Reflux, 4h | 2,4-Dianilinothieno[3,2-d]pyrimidine | 91 | [5] |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Sodium Methoxide | Methanol | 60°C, 6h | 2,4-Dimethoxythieno[3,2-d]pyrimidine | 88 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.01 mol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure product.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[3][10]thieno[2,3-d]pyrimidin-4(3H)-one (Cyclization)
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
Procedure:
-
In a round-bottom flask, place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol).
-
Add an excess of formamide (40 mL).
-
Heat the mixture to reflux (approximately 190-210 °C) and maintain this temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The product can be recrystallized from ethanol or acetic acid for further purification.[10]
Protocol 3: Synthesis of 2,4-Dichloro-thieno[3,2-d]pyrimidine (Chlorination)
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloroform
-
Sodium sulfate (anhydrous)
Procedure:
-
To a suspension of thieno[3,2-d]pyrimidine-2,4-dione (29 mmol) in POCl₃ (40 mL), add DIPEA (74 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
After the reaction is complete, remove the excess POCl₃ and DIPEA by distillation under reduced pressure.
-
Dissolve the resulting brown solid in chloroform and partition with water.
-
Make the aqueous phase basic by adding 5M NaOH solution and extract twice with chloroform.
-
Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the product as a light brown solid.[2]
Visualizations
Caption: General workflow for the synthesis of substituted benzothienopyrimidines.
Caption: Troubleshooting workflow for low yield in benzothienopyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stability of Thienopyrimidine Compounds in DMSO Stock Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the stability of thienopyrimidine compounds in Dimethyl Sulfoxide (DMSO) stock solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of thienopyrimidine compounds?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of thienopyrimidine compounds due to its excellent solubilizing properties for a wide range of organic molecules.
Q2: What is a typical concentration for a thienopyrimidine stock solution in DMSO?
A2: A common starting concentration for a stock solution in DMSO is 10 mM. However, the optimal concentration may vary depending on the specific solubility of the thienopyrimidine derivative.
Q3: How should I store my thienopyrimidine-DMSO stock solution?
A3: For long-term storage, it is best practice to store stock solutions at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q4: For how long are thienopyrimidine compounds stable in DMSO at -20°C?
Q5: Can I store my thienopyrimidine-DMSO stock solution at room temperature or 4°C?
A5: Short-term storage at 4°C is generally acceptable for a few days to a week for many compounds. However, storage at room temperature is not recommended for extended periods as it can accelerate degradation. An accelerated stability study on a diverse set of compounds showed that most were stable for 15 weeks at 40°C, but this should not be considered a standard storage condition.[3]
Q6: My thienopyrimidine compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What should I do?
A6: This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of the compound in your aqueous medium.
-
Increase Final DMSO Concentration: A final DMSO concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration in your assay may help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Co-solvent: In some cases, using a co-solvent system can help. Prepare an intermediate dilution of your DMSO stock in a solvent like ethanol before the final dilution into the aqueous buffer.
Q7: What are the signs of degradation in my thienopyrimidine-DMSO stock solution?
A7: Visual signs of degradation can include a change in the color of the solution (e.g., turning yellow or brown). However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[1]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected activity of the thienopyrimidine compound in biological assays.
-
Question: My thienopyrimidine inhibitor shows variable IC50 values, or its potency seems to decrease over time. Could this be a stability issue?
-
Answer: Yes, inconsistent results are a classic sign of compound instability. Degradation of the active compound in your DMSO stock solution will lead to a lower effective concentration in your assay, resulting in poor reproducibility and an underestimation of its true potency.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent bioassay results.
-
Issue 2: Visible precipitate in the DMSO stock solution after thawing.
-
Question: I thawed my aliquot of thienopyrimidine-DMSO stock, and I see some solid particles. What should I do?
-
Answer: This indicates that the compound may have "crashed out" of solution during the freeze-thaw cycle and is not fully redissolving.
-
Recommended Actions:
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortexing/Sonication: Vortex the vial for a few minutes. If the precipitate persists, use a bath sonicator for 10-15 minutes.
-
Centrifugation: If a small amount of precipitate remains, centrifuge the vial at high speed and carefully transfer the supernatant to a new tube. Re-quantifying the concentration of this solution is recommended.
-
Future Prevention: Consider preparing stock solutions at a slightly lower concentration to ensure the compound remains in solution after freeze-thaw cycles.
-
-
Data on Stability of Thienopyrimidine Compounds in DMSO
For a specific thienopyrimidine compound, it is crucial to empirically determine its stability under your laboratory's storage and handling conditions. The following table illustrates how such stability data would be presented.
| Storage Condition | Time Point | % Remaining Parent Compound (Example) | Appearance of Degradation Products (HPLC Peak Area %) |
| -80°C | 1 month | >99% | <1% |
| 6 months | >98% | <2% | |
| 12 months | >97% | <3% | |
| -20°C | 1 month | >99% | <1% |
| 6 months | >97% | <3% | |
| 12 months | >95% | <5% | |
| 4°C | 1 week | >98% | <2% |
| 1 month | ~90% | ~10% | |
| Room Temp. | 24 hours | >99% | <1% |
| 1 week | ~85% | ~15% |
Note: This is an illustrative table. The actual stability will vary depending on the specific thienopyrimidine structure.
Experimental Protocols
Protocol 1: Stability Assessment of Thienopyrimidine in DMSO by HPLC-MS
This protocol outlines a method to quantify the stability of a thienopyrimidine compound in a DMSO stock solution over time.
Materials:
-
Thienopyrimidine compound (solid)
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV or DAD detector
-
Mass Spectrometer (optional, but recommended for identification of degradation products)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Stock Solution: Accurately weigh the thienopyrimidine compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot for Storage: Distribute the stock solution into multiple, single-use polypropylene or glass vials.
-
'Time 0' Analysis: Immediately after preparation, take one aliquot for the initial analysis.
-
Dilute the 10 mM stock solution to a working concentration (e.g., 10 µM) in the mobile phase.
-
Inject the sample into the HPLC-MS system.
-
Record the peak area of the parent compound. This will serve as the 100% reference point.
-
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Protect from light if the compound is known to be light-sensitive.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Prepare a working solution and analyze by HPLC-MS as in step 3.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 'Time 0' sample.
-
Monitor the appearance and increase of any new peaks, which may represent degradation products.
-
Signaling Pathway Visualizations
Many thienopyrimidine derivatives have been developed as potent kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.
Thienopyrimidine Inhibition of the PI3K/Akt/mTOR Pathway
Thienopyrimidine-based compounds have been designed as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a critical node in this signaling cascade that is frequently hyperactivated in cancer.
Thienopyrimidine Inhibition of the EGFR/VEGFR-2 Pathway
Several thienopyrimidine derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth and angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Pyrimidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that lead to inconsistent results during the biological screening of pyrimidine compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent Results and Loss of Compound Activity Over Time
Question: My pyrimidine compound shows variable activity in assays performed on different days, and its potency appears to decrease over time. What is the likely cause?
Answer: A primary reason for this inconsistency is the potential instability of your pyrimidine compound, particularly when dissolved in dimethyl sulfoxide (DMSO). Certain pyrimidine derivatives are susceptible to oxidation and condensation reactions in DMSO, which can lead to the formation of degradation products and a reduction in the parent compound's activity.[1] The presence of water in DMSO can also contribute to this degradation.[1]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever feasible, prepare fresh stock solutions of your pyrimidine compound in DMSO immediately before use.[1]
-
Minimize Storage Time and Freeze-Thaw Cycles: If you must store the stock solution, aliquot it into small, single-use volumes to reduce the number of freeze-thaw cycles and limit exposure to air and moisture. For long-term storage, -80°C is recommended.[1]
-
Use High-Quality DMSO: Employ anhydrous, high-purity DMSO for preparing your stock solutions to minimize water content.[1]
-
Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon.[1]
-
Alternative Solvents: If DMSO instability is confirmed, you might explore other solvents like N,N-dimethylformamide (DMF). However, be aware that the choice of solvent can influence the compound's activity.
Issue 2: High Background Signal or Non-Reproducible Results in Fluorescence-Based Assays
Question: I am observing a high background signal and inconsistent readings in my fluorescence-based assays when screening pyrimidine compounds. How can I resolve this?
Answer: This issue often arises from the intrinsic fluorescence of the pyrimidine compound itself or from its degradation when exposed to light. Some pyrimidine analogs can absorb UV or visible light and emit fluorescence, which directly interferes with the assay's readout.[1] Additionally, light exposure, particularly UV radiation, can cause photodegradation of these compounds.[1]
Troubleshooting Steps:
-
Run a Compound-Only Control: To determine if your compound is intrinsically fluorescent, perform a control experiment with the pyrimidine compound in the assay buffer without the biological target.
-
Optimize Filter Wavelengths: If your instrument allows, adjust the excitation and emission wavelength settings to minimize the contribution from your compound's fluorescence.
-
Consider an Alternative Assay Readout: If compound fluorescence remains a persistent issue, switching to a non-fluorescence-based detection method, such as luminescence or absorbance, may be necessary.[1]
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Protect from Light: Handle and store your pyrimidine compounds and assay plates protected from light, especially if they are known to be light-sensitive.
Issue 3: Poor Dose-Response Curves and Inconsistent IC50/EC50 Values
Question: My pyrimidine compounds are yielding shallow or inconsistent dose-response curves, making it difficult to determine accurate potency values. What are the potential causes?
Answer: Poor aqueous solubility is a common challenge with pyrimidine-based compounds and can lead to these issues. If the compound precipitates out of the assay buffer, the actual concentration in solution will be lower and more variable than intended.
Troubleshooting Steps:
-
Assess Solubility: Visually inspect your assay wells for any signs of precipitation. You can also conduct a formal solubility test by preparing a dilution series of your compound in the assay buffer and measuring for turbidity.
-
pH Adjustment: For ionizable pyrimidine derivatives, adjusting the pH of the assay buffer may improve solubility.[2]
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Use of Co-solvents: A small amount of a co-solvent like DMSO or DMF can be used to improve solubility. However, it's crucial to use the lowest effective concentration, as organic solvents can have their own biological effects.[2]
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Advanced Formulation Strategies: If solubility issues persist, you might consider advanced formulation techniques such as solid dispersions, complexation with cyclodextrins, or creating nanosuspensions.[2]
Data Presentation
Table 1: Comparative Efficacy of Various Pyrimidine Derivatives
| Compound Class | Target | Potency (IC50 / Ki) |
| Pyrimidine Diamine Derivatives | Acetylcholinesterase (EeAChE) | ~40-90% inhibition at 9 µM |
| Pyrimidine Diamine Derivatives | Butyrylcholinesterase (eqBChE) | Ki = 99 ± 71 nM |
| Novel Synthesized Pyrimidine Derivatives | Human Carbonic Anhydrase I (hCA I) | Ki = 39.16 ± 7.70 – 144.62 ± 26.98 nM |
| Chromenopyrimidine Derivatives | Breast (MCF7), Hepatocyte (HepG2), Lung (A549) Cancer Cell Lines | IC50 values ranging from 1.61 to 2.02 µM |
| 2-Sulfonyl/Sulfonamide Pyrimidines | Werner Syndrome Helicase (WRN) | Potency of ~13 nM |
Data compiled from various screening studies.[3][4]
Experimental Protocols
Protocol 1: Assessing Pyrimidine Compound Stability in DMSO by HPLC
This protocol provides a method to determine the stability of a pyrimidine compound in a DMSO stock solution over a period of time.[1]
1. Preparation of Stock Solution:
- Accurately weigh the pyrimidine compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
- Vortex the solution thoroughly to ensure complete dissolution.
2. Initial Analysis (Time 0):
- Immediately after preparation, dilute a small aliquot of the 10 mM stock solution with a suitable mobile phase to a final concentration appropriate for HPLC analysis (e.g., 100 µM).
- Inject the diluted sample onto a reverse-phase C18 HPLC column.
- Employ a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
- Monitor the elution profile with a UV detector at the wavelength of maximum absorbance for the compound.
- Record the peak area of the parent compound, which will serve as the baseline for 100% stability.
3. Incubation:
- Store the remaining 10 mM DMSO stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
- If the compound is light-sensitive, ensure the solution is protected from light.
4. Time-Point Analysis:
- At predetermined time points (e.g., 24h, 48h, 1 week), take an aliquot of the stored stock solution.
- Dilute the aliquot in the same manner as for the initial analysis.
- Inject the sample onto the HPLC and record the peak area of the parent compound.
5. Data Analysis:
- For each time point, calculate the percentage of the parent compound remaining relative to the initial (Time 0) peak area.
- Plot the percentage of the remaining compound against time to visualize the stability profile.
Protocol 2: General Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of pyrimidine derivatives on a target enzyme's activity.[3]
1. Reagent Preparation:
- Prepare solutions of the target enzyme and its specific substrate in an appropriate assay buffer. The concentrations should be optimized for the specific assay.
- Dissolve the pyrimidine derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial dilutions to obtain a range of test concentrations.
2. Assay Reaction:
- In a microplate, combine the enzyme solution with the pyrimidine derivative or a vehicle control.
- After a pre-incubation period, initiate the reaction by adding the substrate.
3. Detection:
- Monitor the progress of the reaction by measuring the absorbance or fluorescence of the product at a specific wavelength using a microplate reader.
4. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3]
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of the pyrimidine compounds. Include a vehicle control (e.g., DMSO).
3. Incubation:
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
5. Solubilization:
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
6. Absorbance Measurement:
- Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
7. Data Analysis:
- Calculate the percentage of cell viability for each treatment relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: A logical workflow for troubleshooting inconsistent high-throughput screening results.
References
Addressing low reactivity of starting materials in benzothiophene synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low reactivity of starting materials in benzothiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: My Gewald synthesis of 2-aminobenzothiophene is resulting in a low yield. What are the likely causes and how can I troubleshoot this?
Low yields in the Gewald reaction are a common issue, often stemming from challenges in the initial condensation step or the subsequent cyclization.
Possible Causes and Solutions:
-
Inefficient Knoevenagel-Cope Condensation: This initial step is crucial. If the condensation between the carbonyl compound and the active methylene nitrile is slow or incomplete, the overall yield will be poor.
-
Base Selection: The choice of base is critical. For less reactive ketones, consider screening stronger bases or different classes of bases such as piperidine, morpholine, or triethylamine.[1]
-
Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[1]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated for the cyclization to occur.
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield of the 2-aminothiophene.[2] Adjusting the temperature or the rate of reagent addition may help minimize this.[2]
-
Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the condensation, and then react it with sulfur and a base in a separate step.[1]
Q2: I am observing low reactivity of my substituted thiophenol in a palladium-catalyzed synthesis of a 2-arylbenzothiophene. How can I optimize the reaction conditions?
Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis often point to suboptimal reaction parameters. A systematic optimization is key.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is paramount. If one catalyst system is not working, screen others. For instance, in C2-selective direct arylation, a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as an oxidant in DMSO at 100 °C has shown superior results in some cases.[3]
-
Solvent and Base Optimization: The solvent and base can significantly influence the reaction rate and yield. Screen a variety of solvents and bases to find the optimal combination for your specific substrates.
-
Temperature Control: Ensure the reaction is running at the optimal temperature. Too low a temperature can lead to a sluggish reaction, while too high a temperature can cause catalyst decomposition or side product formation.[2]
-
Reagent Purity: Ensure all starting materials and reagents are pure and dry, as impurities can poison the catalyst.[1]
Table 1: Example of Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [3]
| Entry | Pd Catalyst (10 mol%) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(OAc)₂ | CuCl₂ | DMSO | 71 |
| 4 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 75 |
| 5 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 40 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[3]
Q3: My starting materials are not reacting under conventional heating. Are there alternative energy sources to promote the reaction?
Yes, for thermally challenging reactions, alternative energy sources can be highly effective.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, especially for sluggish reactions or unreactive substrates.[4][5][6][7][8] It has been successfully applied to the synthesis of various benzothiophene scaffolds.[4]
-
Photocatalysis: Visible light photocatalysis offers a mild and efficient alternative to traditional heating, avoiding the need for metal catalysts and high temperatures in some cases.[9]
Troubleshooting Guides
Guide 1: Low Yield in Fiesselmann-Thoma Synthesis
The Fiesselmann-Thoma synthesis is a powerful tool, but its success can be hampered by low reactivity.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low yields in Fiesselmann-Thoma synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes[4]
This protocol provides a general method for the rapid synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate.
Materials:
-
2-Halobenzonitrile derivative
-
Methyl thioglycolate
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine the 2-halobenzonitrile (1.0 mmol), methyl thioglycolate (1.2 mmol), and triethylamine (2.0 mmol) in DMSO (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 15-30 minutes.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
General Strategy for Activating Unreactive Starting Materials
The following diagram illustrates a decision-making process for addressing low reactivity in benzothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Microwave-Assisted Synthesis of 3- [research.amanote.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Microwave-Assisted Synthesis of Bioactive Thienopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the microwave-assisted synthesis of bioactive thienopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for thienopyrimidines compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods.[1][2][3][4][5] These include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[1][2][3] The rapid and uniform heating provided by microwaves can also lead to fewer side products and cleaner reaction profiles, simplifying purification.[1][2] This method aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[5][6][7]
Q2: How do I select an appropriate solvent for my microwave-assisted thienopyrimidine synthesis?
A2: Solvent selection is crucial for efficient microwave synthesis. The ideal solvent should have a high dielectric constant and/or a high dielectric loss to effectively absorb microwave energy and rapidly heat the reaction mixture. Common high-absorbing solvents include ethanol, DMF, and acetic acid.[3] For multicomponent reactions leading to thienopyrimidine derivatives, solvents like ethanol and DMF have been used successfully.[8] The choice of solvent can also influence the reaction pathway and product distribution.[1][2] It is important to consider the solubility of your reactants and the boiling point of the solvent, as microwave reactors can heat solvents well above their atmospheric boiling points, leading to significant pressure increases.
Q3: Can I run solvent-free reactions for thienopyrimidine synthesis?
A3: Yes, solvent-free, or neat, reactions are a significant advantage of microwave-assisted synthesis and are increasingly popular due to their environmental benefits.[6][7] For the synthesis of some thienopyrimidine derivatives, solvent-free cyclizations have been successfully employed, often leading to high yields and simplified work-up procedures.[6]
Q4: What is a typical temperature and time range for microwave-assisted thienopyrimidine synthesis?
A4: The optimal temperature and time are highly dependent on the specific reaction, substrates, and solvent used. However, typical temperatures for thienopyrimidine synthesis range from 70°C to 150°C.[8] Reaction times are significantly shorter than conventional methods, often ranging from a few minutes to an hour.[1][8] For example, certain steps in the synthesis of thienopyrimidine derivatives can be completed in as little as 20 minutes at 70°C or 1 hour at 150°C using microwave irradiation.[8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Temperature | The reaction may require a higher temperature to proceed efficiently. Incrementally increase the temperature in 10-20°C steps and monitor the reaction progress. Conversely, excessively high temperatures can lead to decomposition, so consider lowering the temperature if charring is observed.[1][2] |
| Suboptimal Solvent | The chosen solvent may not be effectively absorbing microwave energy or may not be suitable for the reaction. Switch to a more polar solvent with a higher dielectric loss, such as DMF or ethanol. Ensure all reactants are soluble in the chosen solvent. |
| Insufficient Reaction Time | While microwave reactions are fast, the optimal time can vary. Increase the reaction time in small increments (e.g., 5-10 minutes) to see if the yield improves. Monitor the reaction by TLC to avoid decomposition from prolonged heating. |
| Catalyst Inactivity | If the reaction is catalyst-dependent, ensure the catalyst is active and used in the correct amount. Consider screening different catalysts to find the most effective one for your specific transformation. |
| Reagent Quality | Poor quality or degraded starting materials can significantly impact the yield. Ensure the purity of your reactants before starting the synthesis. |
Problem 2: Reaction Mixture Charring or Decomposition
| Possible Cause | Suggested Solution |
| Excessive Temperature | Localized overheating can cause decomposition. Reduce the set temperature of the microwave reactor. Using a lower power setting with a longer reaction time can sometimes provide more controlled heating.[3] |
| "Hot Spots" in the Reaction | Inhomogeneous heating can lead to localized charring. Ensure efficient stirring of the reaction mixture to distribute the heat evenly. For solid-supported reactions, ensure the solid is free-flowing and well-dispersed. |
| Highly Absorbing Reagent | One of the reactants might be absorbing microwave energy too efficiently, leading to rapid, uncontrolled heating. Consider diluting the reaction mixture with a less-absorbing solvent or using a pulsed heating mode if available on your reactor. |
Problem 3: High Pressure Build-up in the Reaction Vessel
| Possible Cause | Suggested Solution |
| Heating Above Solvent Boiling Point | Microwave reactors can superheat solvents far above their atmospheric boiling points, leading to high vapor pressure. Reduce the reaction temperature. |
| Gas Evolution | The reaction may be producing gaseous byproducts. If possible, choose a synthetic route that avoids the generation of gases. If unavoidable, reduce the scale of the reaction and ensure the pressure limits of the vessel are not exceeded. Caution: Never run reactions known to produce significant amounts of gas in a sealed microwave vessel without proper safety precautions. |
| Low Headspace in Vessel | Insufficient headspace can lead to a rapid pressure increase. Ensure the reaction vessel is not overfilled; a common recommendation is to fill it to no more than two-thirds of its volume. |
Problem 4: Arcing or Sparking in the Microwave Cavity
| Possible Cause | Suggested Solution |
| Presence of Metal | Ensure there are no metallic objects (e.g., stir bars with exposed metal, incompatible vessel caps) inside the microwave cavity. Use only microwave-safe vessels and accessories. |
| Strongly Absorbing Solids | Certain solid materials, especially those with high conductivity, can cause arcing. If using a solid reagent or catalyst, ensure it is well-suspended in the solvent. |
| Low Solvent Volume | A very small volume of solvent may not be sufficient to absorb the microwave energy effectively, leading to energy concentration and potential arcing. Ensure there is an adequate volume of solvent for the reaction scale. |
Problem 5: Difficulty in Scaling Up the Reaction
| Possible Cause | Suggested Solution |
| Uneven Heating in Larger Volumes | Microwave penetration depth can be limited, leading to non-uniform heating in larger vessels. Consider using a multi-mode microwave reactor for larger scales or transitioning to a continuous flow microwave reactor for better scalability and temperature control.[9] |
| Exothermic Reactions | A reaction that is manageable on a small scale may become uncontrollably exothermic on a larger scale due to the rapid heating. Scale up the reaction in small increments, carefully monitoring the temperature and pressure. Implement efficient cooling mechanisms if your reactor allows. |
| Reproducibility Issues | Minor variations in setup can be amplified at a larger scale. Ensure consistent loading of reactants, solvent volume, and vessel placement to improve reproducibility. |
Data Presentation: Reaction Conditions for Thienopyrimidine Synthesis
Table 1: Microwave-Assisted Synthesis of Thienopyrimidine Derivatives
| Starting Materials | Reagents & Conditions | Product | Time | Temp (°C) | Yield (%) | Reference |
| Arylacetaldehyde, Malononitrile, Sulfur | Morpholine, Ethanol | 2-Aminothiophene derivative | 20 min | 70 | 90 | [8] |
| 4-Chlorothieno[2,3-d]pyrimidine | Ethanolamine, Ethanol | 4-(2-hydroxyethylamino)thieno[2,3-d]pyrimidine | 1 h | 150 | 80-93 | [8] |
| 4-Chlorothieno[2,3-d]pyrimidine | Various amines, Et3N | 4-Substituted-thieno[2,3-d]pyrimidines | 1 h | 150 | 89-93 | [8] |
| 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Bromomalononitrile, KOH, Ethanol | 3,7-Diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile | 8 min | - | 69-88 | [1] |
| 2-Aminothiophene derivative | Phenyl isothiocyanate | Thienylthiourea derivative | 45 sec | - | >64 | [10] |
| p-Chlorobenzaldehyde, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Acetic Acid | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one | 5 min | - | 84 | [3] |
| Aldehyde, Acetoacetanilide, N,N'-Dimethylurea | Ethanol | Tetrahydropyrimidine derivative | 22-24 min | - | - | [11] |
Note: "-" indicates data not specified in the cited source.
Table 2: Comparison of Microwave vs. Conventional Heating for Thiazolopyrimidine Synthesis[1]
| Compound | Method | Time | Yield (%) |
| 3a | Conventional | 24 h | 55 |
| Microwave | 8 min | 88 | |
| 3b | Conventional | 24 h | 42 |
| Microwave | 8 min | 69 | |
| 3c | Conventional | 24 h | 51 |
| Microwave | 8 min | 78 |
Experimental Protocols
Protocol 1: Synthesis of 4-(Substituted-amino)-thieno[2,3-d]pyrimidines[8]
-
To a microwave process vial, add 4-chlorothieno[2,3-d]pyrimidine (1 equivalent), the desired amine (1.2 equivalents), and triethylamine (2 equivalents).
-
Add ethanol as the solvent to achieve a suitable concentration.
-
Seal the vial with a Teflon septum and an aluminum crimp top.
-
Place the vial in a microwave reactor (e.g., Biotage Initiator+).
-
Irradiate the reaction mixture at 150°C for 1 hour.
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture can then be purified using flash column chromatography to isolate the desired product.
Protocol 2: Synthesis of 3,7-Diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitriles[1]
-
In a pressure glass vessel (10 mL) equipped with a magnetic stir bar, dissolve 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1 equivalent) and bromomalononitrile (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide in ethanol.
-
Seal the vessel and place it in a microwave reactor (e.g., Millstone Organic Synthesis Unit).
-
Irradiate the mixture for 8 minutes. The temperature and pressure should be monitored by the instrument's sensors.
-
After completion, cool the reaction vessel.
-
The precipitated product can be collected by filtration, washed with ethanol, and dried.
Mandatory Visualizations
Caption: Workflow for optimizing microwave-assisted synthesis.
Caption: Troubleshooting decision tree for microwave synthesis.
References
- 1. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science [benthamscience.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 8. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 3H-Benzothieno[3,2-d]pyrimidin-4-one
The 3H-Benzothieno[3,2-d]pyrimidin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various compounds with significant biological activities, including anticancer and anti-inflammatory properties. The efficient synthesis of this scaffold is, therefore, of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes to 3H-Benzothieno[3,2-d]pyrimidin-4-one and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given research objective.
Key Synthetic Strategies at a Glance
Three primary strategies for the synthesis of the 3H-Benzothieno[3,2-d]pyrimidin-4-one core have been extensively reported in the literature:
-
Route 1: Cyclization of 3-Amino-thiophene-2-carboxylate Derivatives. This classical and widely employed method involves the reaction of a 3-amino-thiophene-2-carboxylate or its corresponding carboxamide with a one-carbon source, such as formic acid or formamide, to construct the pyrimidinone ring.
-
Route 2: Condensation with Lactams. This approach offers a direct route to tricyclic fused benzothieno[3,2-d]pyrimidinones through the condensation of a 3-amino-thiophene-2-carboxylate with a lactam in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Route 3: Nucleophilic Aromatic Substitution (SNAr) from a 4-Chlorothieno[3,2-d]pyrimidine Precursor. This strategy involves the initial synthesis of a 4-chlorothieno[3,2-d]pyrimidine intermediate, which then undergoes nucleophilic aromatic substitution to introduce various functionalities at the 4-position, which can subsequently be converted to the desired 4-one.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the three synthetic routes, providing a basis for objective comparison.
| Parameter | Route 1: Cyclization | Route 2: Condensation with Lactams | Route 3: SNAr from 4-Chloro Precursor |
| Starting Materials | 3-Amino-thiophene-2-carboxamide, Formic Acid | 3-Amino-thiophene-2-carboxylate, Lactam, POCl₃ | 4-Chlorothieno[3,2-d]pyrimidine, Amine/Hydroxide |
| Typical Reaction Time | 7 hours[1] | 2 hours[2] | 12-24 hours[3] |
| Typical Reaction Temp. | Reflux[1] | 80 °C (Reflux)[2] | 70-100 °C[3] |
| Reported Yield | 72%[1] | Up to 97%[2] | 22-70%[3] |
| Key Advantages | Readily available starting materials, straightforward procedure. | One-pot synthesis for tricyclic analogues, high yields. | Versatile for introducing diversity at the 4-position. |
| Key Disadvantages | Can require harsh conditions (e.g., high temperature reflux). | Use of hazardous reagent (POCl₃), limited to lactam starting materials. | Multi-step synthesis of the 4-chloro precursor is required. |
Experimental Protocols
Route 1: Cyclization of 3-Amino-thiophene-2-carboxamide with Formic Acid
This protocol is adapted from the synthesis of a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivative, which follows the same fundamental cyclization principle.[1]
Procedure:
-
A mixture of 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxamide (1.85 g, 5 mmol) and formic acid (7 mL, 99%) in N,N-dimethylformamide (5 mL) is prepared.
-
The reaction mixture is heated under reflux for 7 hours.
-
After completion, the reaction mixture is cooled and poured onto ice (30 g).
-
The resulting solid precipitate is collected by filtration.
-
The crude product is recrystallized from DMF to yield the pure 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one.
Route 2: One-Pot Condensation of 3-Amino-thiophene-2-carboxylate with a Lactam
This protocol describes a general procedure for the synthesis of tricyclic thieno[3,2-d]pyrimidinones.[2]
Procedure:
-
To a solution of a 3-amino-thiophene-2-carboxylate (10 mmol) and the appropriate lactam (12 mmol) in dichloroethane (20 mL), phosphorus oxychloride (2.3 mL, 25 mmol) is added dropwise.
-
The reaction mixture is then heated at reflux (80 °C) for 2 hours.
-
The solvent and excess POCl₃ are removed under reduced pressure.
-
The resulting yellow solid is suspended in dichloromethane (100 mL).
-
A 10% ammonium hydroxide solution is added to adjust the pH to 9.
-
The mixture is extracted with dichloromethane (2 x 30 mL), and the combined organic phases are washed with brine.
-
The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the pure corresponding tricyclic thieno[3,2-d]pyrimidinone.
Route 3: Synthesis of Thieno[3,2-d]pyrimidin-4-amines via SNAr
This protocol outlines a general procedure for the synthesis of 4-amino substituted thieno[3,2-d]pyrimidines, which are precursors or analogues of the target compound.[3]
Base Promoted SNAr Procedure:
-
In a sealed vial, 4-chlorothieno[3,2-d]pyrimidine (100 mg, 0.57 mmol), the desired amine (0.57 mmol), and K₂CO₃ (79 mg, 0.57 mmol) are dissolved in DMSO (4 mL).
-
The reaction is heated to 100 °C for 12 hours.
-
The reaction mixture is concentrated to dryness.
-
The residue is dissolved in CH₂Cl₂ and washed sequentially with 5% aqueous acetic acid solution (2x), water, and brine.
-
The organic phase is collected, dried over sodium sulfate, filtered, and concentrated in vacuo to yield the product.
Acid Catalyzed SNAr Procedure:
-
In a sealed vial, 4-chlorothieno[3,2-d]pyrimidine (100 mg, 0.57 mmol) and the desired amine (0.57 mmol) are dissolved in a 3:1 tetrahydrofuran:2-propanol solution (8 mL).
-
A drop of 12 M HCl (~0.05 mL) is added, and the solution is heated at 70 °C for 24 hours.
-
The reaction mixture is concentrated to dryness.
-
The residue is dissolved in CH₂Cl₂ and washed with saturated aqueous NaHCO₃ solution, water, and brine.
-
The organic phase is collected, dried over sodium sulfate, filtered, and concentrated in vacuo to yield the product.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Cyclization of an aminothiophene carboxamide.
Caption: Route 2: One-pot condensation with a lactam.
Caption: Route 3: Nucleophilic aromatic substitution.
Conclusion
The choice of synthetic route to 3H-Benzothieno[3,2-d]pyrimidin-4-one and its derivatives is contingent upon the specific goals of the synthesis, including desired substitution patterns, scalability, and available resources. The classical cyclization of 3-amino-thiophene-2-carboxylates offers a fundamental and reliable approach. For the rapid, one-pot synthesis of tricyclic analogues, the condensation with lactams is a high-yielding alternative, albeit with the use of a hazardous reagent. Finally, the SNAr approach provides unparalleled versatility for the introduction of a wide array of substituents at the 4-position, making it highly valuable for structure-activity relationship studies, though it necessitates a multi-step preparation of the key 4-chloro intermediate. Researchers and drug development professionals should carefully consider these factors to select the most efficient and effective synthetic strategy for their specific needs.
References
- 1. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety | MDPI [mdpi.com]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3H-Benzothieno[3,2-d]pyrimidin-4-one Derivatives and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer potential of 3H-Benzothieno[3,2-d]pyrimidin-4-one derivatives against well-established anticancer drugs. Due to the limited availability of extensive data on the specific 3H-Benzothieno[3,2-d]pyrimidin-4-one scaffold, this guide incorporates findings from closely related thieno[3,2-d]pyrimidine and benzothieno[3,2-e]triazolopyrimidine structures to offer a broader perspective on their potential efficacy and mechanisms of action.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the available in vitro cytotoxicity data (IC50 values in µM) of various thieno[3,2-d]pyrimidine and benzothieno[3,2-e]triazolopyrimidine derivatives against several human cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents.
Table 1: Cytotoxicity of Benzothieno[3,2-e][1][2][3]triazolo[4,3-a]pyrimidine Derivatives vs. Doxorubicin
| Compound ID | Prostate Cancer (PC-3) IC50 (µM) | Colon Cancer (HCT-116) IC50 (µM) |
| Derivative 6c | - | 6.12[3] |
| Derivative 16c | 5.48[3] | - |
| Derivative 18c | - | 6.56[3] |
| Doxorubicin (Standard) | 7.7[3] | 15.82[3] |
Table 2: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives vs. Doxorubicin in Breast Cancer (MCF-7)
| Compound ID | Breast Cancer (MCF-7) IC50 (µM) |
| Derivative 9 | 27.83[4] |
| Derivative 12 | 29.22[4] |
| Derivative 13 | 22.52[4] |
| Derivative 14 | 22.12[4] |
| Doxorubicin (Standard) | 30.40[4] |
Table 3: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives vs. Doxorubicin in Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| 2-(anthracen-9-yl)triazole 10e | MCF-7 | 14.5[5] |
| 2-(4-bromophenyl)triazole 10b | MCF-7 | 19.4[5] |
| Doxorubicin (Standard) | MCF-7 | 40.0[5] |
| Thienopyrimidine 4x | HL-60 | 10.2[1] |
| Doxorubicin (Standard) | HL-60 | 1.08[1] |
Mechanistic Insights: Potential Signaling Pathways
While the precise signaling pathways for 3H-Benzothieno[3,2-d]pyrimidin-4-one derivatives are still under extensive investigation, studies on the broader thienopyrimidine class suggest that their anticancer effects may be mediated through the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as EGFR and PI3K.[5]
Caption: Putative signaling pathway inhibition by benzothienopyrimidinone derivatives.
Experimental Protocols
Detailed methodologies for the key assays cited in the comparative data are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Caption: Standard workflow for an MTT-based cell viability assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of the test compounds (e.g., 3H-Benzothieno[3,2-d]pyrimidin-4-one derivatives) and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Details:
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol Details:
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
References
- 1. sciforum.net [sciforum.net]
- 2. Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted Benzothienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of substituted benzothienopyrimidines, focusing on their structure-activity relationships (SAR) as inhibitors of various key biological targets implicated in cancer and other diseases. The information is compiled from recent scientific literature to aid in the rational design and development of novel therapeutic agents.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro inhibitory activities of various substituted benzothienopyrimidine derivatives against several important kinases and enzymes. The data highlights how modifications to the core scaffold and its substituents influence biological potency.
Table 1: SAR of Benzothieno[3,2-d]pyrimidine Derivatives as SIRT1, SIRT2, and SIRT3 Inhibitors
| Compound | R1 | R2 | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |
| 11c | H | Cyclopentyl | 3.6 | 2.7 | 4.0 |
| 28 | Cl | 4-Fluorophenyl | 1.9 | 1.5 | 2.1 |
| 31 | OCH3 | Cyclohexyl | 4.5 | 3.8 | 5.2 |
Data extracted from a study on thieno[3,2-d]pyrimidine-6-carboxamides. The core scaffold is a thieno[3,2-d]pyrimidine with a carboxamide group at position 6, where R2 is attached. R1 represents substitution on the phenyl ring attached to the pyrimidine ring.[1][2]
Table 2: SAR of Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors
| Compound | Substitution Pattern | VEGFR-2 IC50 (µM) |
| Reference (Sorafenib) | - | 0.23 ± 0.04 |
| 17f | 4-(4-methoxyphenylamino)-thieno[2,3-d]pyrimidine | 0.23 ± 0.03 |
| Other Derivatives | Various substitutions | (Data not specified in abstract) |
This table highlights a potent compound from a series of eighteen thieno[2,3-d]pyrimidine derivatives designed as VEGFR-2 inhibitors. Compound 17f showed activity equal to the reference drug, sorafenib.[3]
Table 3: SAR of Thienopyrimidine Derivatives as PI3Kα Inhibitors
| Compound | Core Scaffold | R Group | PI3Kα IC50 (µM) |
| 9a | Thieno[2,3-d]pyrimidine | 4-(trifluoromethyl)phenyl | 9.47 ± 0.63 |
| 15a | Thieno[2,3-d]pyrimidine | 4-chlorophenyl | > 50 |
These compounds are part of a series designed and synthesized as potential PI3Kα inhibitors. The data indicates that the nature of the substituent on the phenyl ring significantly impacts the inhibitory activity against PI3Kα.[4]
Table 4: SAR of Benzo[5][6]thieno[2,3-d]pyrimidine Derivatives as DPP-4 Inhibitors
| Compound | R Group (on benzyl at position 2) | DPP-4 IC50 (µM) |
| 14 | 3-chloro | 34.17 ± 5.11 |
| Amine Precursors | - | Less active |
This study evaluated a library of benzo[5][6]thieno[2,3-d]pyrimidine phthalimide and amine derivatives for their inhibitory activity against dipeptidyl peptidase-4 (DPP-4). The phthalimide derivatives, particularly compound 14, were found to be the most effective.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by substituted benzothienopyrimidines and a general workflow for their experimental evaluation.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies for the synthesis and biological evaluation of substituted benzothienopyrimidines.
General Procedure for Synthesis of Thieno[2,3-d]pyrimidine Derivatives
A common synthetic route involves the reaction of a substituted 2-aminothiophene-3-carbonitrile with an appropriate reagent to form the pyrimidine ring. For instance, cyclization with formamide or formic acid can yield the unsubstituted pyrimidine ring, while reaction with various isothiocyanates or isocyanates can introduce substituents at the 2-position of the pyrimidine ring. Further modifications can be made to the thienopyrimidine core to generate a library of derivatives for SAR studies.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases (e.g., VEGFR-2, PI3Kα) is typically determined using a kinase assay kit, such as those based on ADP-Glo™ or LanthaScreen™ technologies.
-
Reagents and Preparation : The kinase, substrate, ATP, and test compounds are prepared in an appropriate assay buffer.
-
Assay Procedure :
-
The test compounds are serially diluted and added to the wells of a microplate.
-
The kinase and substrate are then added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection : After incubation, a detection reagent is added to measure the amount of product formed or the remaining ATP. The luminescence or fluorescence signal is read using a plate reader.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified time (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
This guide serves as a starting point for researchers interested in the development of benzothienopyrimidine-based therapeutics. The provided data and protocols offer a foundation for further investigation and the design of more potent and selective inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Thienopyrimidine Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various thienopyrimidine kinase inhibitors, supported by experimental data. The thienopyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of potent kinase inhibitors, with several compounds advancing into clinical trials for the treatment of cancers and other diseases.
This guide will delve into a selection of key thienopyrimidine-based kinase inhibitors, comparing their targeted kinases, preclinical efficacy, and clinical trial outcomes. Detailed experimental protocols for commonly used assays in the evaluation of these inhibitors are also provided, alongside visualizations of the critical signaling pathways they modulate.
Comparative Efficacy and Specificity of Thienopyrimidine Kinase Inhibitors
The following tables summarize the available quantitative data for a selection of thienopyrimidine kinase inhibitors, offering a snapshot of their inhibitory concentrations and clinical responses.
Table 1: Preclinical Inhibitory Activity of Thienopyrimidine Kinase Inhibitors
| Compound Name | Target Kinase(s) | IC50 Values | Cell Line(s) Tested | Reference |
| SNS-314 | Aurora A, Aurora B, Aurora C | 9 nM, 31 nM, 3 nM | HCT-116 (colon), PC-3 (prostate), CALU-6 (NSCLC), MDA-MB-231 (breast) | [1][2] |
| Pictilisib (GDC-0941) | PI3Kα | 9.47 ± 0.63 µM | HepG-2, A549, PC-3, MCF-7 | |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 µM | HCT-116, HepG2 |
Table 2: Clinical Trial Data for Thienopyrimidine Kinase Inhibitors
| Compound Name | Target Kinase(s) | Phase | Indication | Key Outcomes | Reference |
| ARRY-614 | p38 MAPK / Tie2 | Phase I | Myelodysplastic Syndromes (MDS) | Disease responses observed in 14 of 44 (32%) evaluable patients.[3] | [3] |
| Olmutinib (BI 1482694) | EGFR (T790M mutant) | Phase II | Non-Small Cell Lung Cancer (NSCLC) | Objective Response Rate (ORR) of 55.1%; median Progression-Free Survival (PFS) of 6.9 months.[4][5] | [4][5] |
| ARRY-614 + Nivolumab ± Ipilimumab | p38 MAPK | Phase I/II | Advanced Solid Tumors | 3 partial responses (PRs) and 7 stable diseases (SD) out of 20 evaluable patients. |
Key Signaling Pathways Targeted by Thienopyrimidine Inhibitors
Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications. The following diagrams, generated using the DOT language, illustrate these complex networks.
Standardized Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, the following are detailed methodologies for key experiments used in the characterization of thienopyrimidine kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the target kinase activity (IC50).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Thienopyrimidine inhibitor (test compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the thienopyrimidine inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
Objective: To assess the effect of the thienopyrimidine inhibitor on the metabolic activity of cancer cells, as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thienopyrimidine inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the thienopyrimidine inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6][7]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% reduction in cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a thienopyrimidine inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Thienopyrimidine inhibitor (test compound)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., HEPES buffered saline with CaCl2)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the thienopyrimidine inhibitor as described in the MTT assay protocol.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells immediately by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
This guide provides a foundational comparison of thienopyrimidine kinase inhibitors. For more in-depth analysis, it is recommended to consult the primary literature for each compound and conduct head-to-head experiments under standardized conditions. The provided protocols and pathway diagrams serve as valuable resources for researchers initiating or advancing their studies in this promising area of drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. bosterbio.com [bosterbio.com]
A Comparative Guide to Anti-Inflammatory Activity: Validation Against Diclofenac and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of various compounds against the widely used nonsteroidal anti-inflammatory drugs (NSAIDs), diclofenac and indomethacin. The data presented is compiled from preclinical studies utilizing established in vivo models of inflammation. Detailed experimental protocols and relevant signaling pathways are outlined to support the interpretation of the provided data and to facilitate the design of future studies.
Quantitative Data Summary
The following tables summarize the anti-inflammatory efficacy of selected compounds in comparison to diclofenac and indomethacin. The primary model cited is the carrageenan-induced paw edema assay in rats, a standard for assessing acute inflammation.[1][2]
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound/Extract | Dose (mg/kg) | Time Post-Carrageenan (hours) | % Inhibition of Edema | Reference Compound | % Inhibition by Reference | Reference |
| Novel Diclofenac Schiff's Base (M2) | 20 | 3 | 61.32 | Diclofenac | 51.36 | [3][4] |
| Andrographolide | 100 | 3 | ~45 | Diclofenac (100 mg/kg) | ~60 | [5] |
| Juglans regia ethanolic leaf extract | Not Specified | 3 | Potent, comparable to indomethacin | Indomethacin | Not Specified | [6] |
| Novel Indomethacin Analogue (2a) | 10 | 3 | Significant, comparable to Diclofenac | Diclofenac sodium | Not Specified | [7] |
| 1% Diclofenac Patch | Topical | 5 | 33.2 | 3.75% Indomethacin Patch | <33.2 | [8][9] |
Note: The data presented is extracted from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound.[1][2]
Principle: Carrageenan, a sulfated polysaccharide, when injected into the sub-plantar tissue of a rat's paw, induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (1.5-5 hours) is primarily sustained by the production of prostaglandins, which involves the cyclooxygenase-2 (COX-2) enzyme.[1] NSAIDs like diclofenac and indomethacin are effective in this model due to their inhibition of COX enzymes.[1][10]
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.[11]
-
Grouping: Animals are randomly divided into several groups:
-
Vehicle Control (e.g., normal saline or a suitable solvent).
-
Positive Control (e.g., Diclofenac or Indomethacin at a standard dose).
-
Test Compound groups (various doses).
-
-
Drug Administration: The test compound, reference drug, or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), one hour before the induction of inflammation.[5]
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.[1][12]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[12]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Average paw volume of the control group.
-
Vt = Average paw volume of the treated group.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) and then to PGH2 is monitored. The peroxidase component of COX reduces the hydroperoxy endoperoxide (PGG2) to the corresponding alcohol (PGH2). This activity can be measured colorimetrically or fluorometrically.[13][14]
Methodology (Fluorometric Assay Example): [15]
-
Preparation: Reagents including COX assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe are prepared.
-
Reaction Setup:
-
Inhibitor Wells: Assay buffer, heme, enzyme, and the test compound are added to microplate wells.
-
100% Initial Activity Wells: Assay buffer, heme, and enzyme are added.
-
Background Wells: Assay buffer and heme are added.
-
-
Incubation: The plate is incubated to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Arachidonic acid is added to all wells to start the reaction.
-
Measurement: The fluorescence (e.g., Ex/Em = 535/587 nm) is measured kinetically.[15]
-
Data Analysis: The rate of the reaction (slope of the kinetic curve) is calculated for each well. The percentage of inhibition is calculated as follows:
% Inhibition = [ (Slope of 100% Initial Activity - Slope of Inhibitor) / Slope of 100% Initial Activity ] x 100
Mandatory Visualizations
Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by Diclofenac and Indomethacin.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of the anti-inflammatory and analgesic effects in rats of diclofenac-sodium, felbinac and indomethacin patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijraset.com [ijraset.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 15. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
Unveiling the Anticancer Potential: A Comparative Analysis of Benzothienopyrimidine Analogues
A deep dive into the cytotoxic effects of novel benzothienopyrimidine derivatives reveals promising candidates for future cancer therapeutics. This guide synthesizes recent findings on their efficacy against various cancer cell lines, providing a comparative analysis of their potency and a detailed look into the experimental methodologies and molecular pathways involved.
Researchers have been actively exploring the therapeutic potential of benzothienopyrimidines, a class of heterocyclic compounds, in oncology. Numerous studies have demonstrated their ability to inhibit the proliferation of a wide range of cancer cells. This guide provides a comprehensive overview of the comparative cytotoxicity of various benzothienopyrimidine analogues, drawing upon data from multiple research publications.
Comparative Cytotoxicity: IC50 Values Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various benzothienopyrimidine analogues against a panel of human cancer cell lines, offering a clear comparison of their cytotoxic activity.
| Compound ID/Series | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Thienopyrimidine Derivatives (6a-6m) | |||||
| 6j | HCT116 | Colon | 0.6 - 1.2 | - | - |
| 6j | HCT15 | Colon | 0.6 - 1.2 | - | - |
| 6j | A2780 | Ovarian | 0.6 - 1.2 | - | - |
| 6j | OV2008 | Ovarian | 0.6 - 1.2 | - | - |
| 6j | LN-229 | Brain | 0.6 - 1.2 | - | - |
| 6j | GBM-10 | Brain | 0.6 - 1.2 | - | - |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | |||||
| Compound 2 | MCF-7 | Breast | 0.013 | - | - |
| Compound 2 | MDA-MB-231 | Breast | 0.056 | - | - |
| Compound 3 | MCF-7 | Breast | 0.045 | - | - |
| Thienopyrimidine Derivatives with Thiosemicarbazide Moiety (5a-d) | |||||
| 5b | PC-3 | Prostate | More potent than Doxorubicin | Doxorubicin | - |
| 5b | HCT-116 | Colon | 3-fold more potent than Doxorubicin | Doxorubicin | - |
| 5d | PC-3 | Prostate | 1.2-fold more potent than Doxorubicin | Doxorubicin | - |
| 5d | HCT-116 | Colon | 1.3-fold more potent than Doxorubicin | Doxorubicin | - |
| Thieno[2,3-d]pyrimidine Derivatives (9-14) | |||||
| 9 | MCF7 | Breast | 27.83 | Doxorubicin | 30.40 |
| 12 | MCF7 | Breast | 29.22 | Doxorubicin | 30.40 |
| 13 | MCF7 | Breast | 22.52 | Doxorubicin | 30.40 |
| 14 | MCF7 | Breast | 22.12 | Doxorubicin | 30.40 |
| 6,7,8,9-tetrahydro-5H-cyclohepta[1][2]thieno[2,3-d]pyrimidine Derivatives | |||||
| 5f | MCF-7 | Breast | 1.73-fold more potent than Erlotinib | Erlotinib | - |
| 5f | MCF-7 | Breast | 4.64-fold more potent than Doxorubicin | Doxorubicin | - |
Mechanisms of Action: More Than Just Cytotoxicity
The anticancer efficacy of benzothienopyrimidine analogues extends beyond simple cell killing. Several studies have elucidated their mechanisms of action, which include the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the induction of mitotic catastrophe.[3] Furthermore, some derivatives have been identified as potent inhibitors of key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for cancer cell growth, proliferation, and angiogenesis.[4]
Experimental Protocols: Methodologies for Evaluation
The cytotoxic and mechanistic effects of benzothienopyrimidine analogues are typically investigated using a variety of well-established experimental protocols.
Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells. It is a reliable method for determining cytotoxicity.[5]
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are fixed, treated with RNase to remove RNA, and stained with PI, which intercalates with DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase.
Apoptosis Detection
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Visualizing the Pathways and Processes
To better understand the experimental procedures and the molecular targets of these compounds, the following diagrams have been generated.
Caption: General experimental workflow for evaluating the cytotoxicity of benzothienopyrimidine analogues.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by benzothienopyrimidine analogues.
Caption: The process of mitotic catastrophe induced by benzothienopyrimidine analogues.
References
Thienopyrimidine Derivative TPH104c Demonstrates Superior Preclinical Efficacy in Triple-Negative Breast Cancer Models Compared to Standard of Care
For Immediate Release:
[City, State] – [Date] – A novel thienopyrimidine derivative, TPH104c, has shown significant anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC), outperforming the standard-of-care chemotherapy, paclitaxel, in a sophisticated in vitro system designed to mimic the tumor microenvironment. These findings, which highlight a unique mechanism of action involving necroptotic cell death, position TPH104c as a promising candidate for further development in the treatment of this aggressive and difficult-to-treat cancer.
Researchers in the field of oncology and drug development now have access to compelling preclinical data comparing the efficacy of TPH104c to paclitaxel. The study utilized a vascularized microfluidic model of the TNBC tumor microenvironment to assess the anti-cancer effects of both compounds. This advanced in vitro system provides a more physiologically relevant context for evaluating drug efficacy compared to traditional cell culture methods.
Comparative Efficacy in a Tumor Microenvironment Model
In a head-to-head comparison, TPH104c demonstrated superior efficacy in reducing the viability of drug-resistant TNBC cells and inhibiting their intravasation into the vasculature compared to paclitaxel. The following table summarizes the key quantitative findings from the on-chip drug efficacy study.
| Efficacy Parameter | TPH104c (10 µM) | Paclitaxel (10 µM) |
| TNBC Cell Viability Reduction | Significant | Moderate |
| Inhibition of TNBC Intravasation | Significant | Less Significant |
| Preservation of Endothelial Barrier Integrity | Preserved | Compromised |
Mechanism of Action: Induction of Necroptosis
Subsequent mechanistic studies have revealed that TPH104c induces a non-apoptotic form of programmed cell death known as necroptosis in TNBC cells.[1][2] This distinct cell death pathway is of particular interest as it may circumvent resistance mechanisms that cancer cells often develop against apoptosis-inducing chemotherapies like paclitaxel. The signaling cascade initiated by TPH104c is believed to involve the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).
Necroptosis Signaling Pathway
Caption: TPH104c-induced necroptosis signaling cascade.
Experimental Protocols
On-Chip Drug Efficacy Study
The comparative efficacy of TPH104c and paclitaxel was evaluated using a vascularized microfluidic model of the TNBC tumor microenvironment.
-
Device Preparation: Commercially available microfluidic devices (SynVivo Inc.) were used. Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in the vascular channels to form a confluent endothelial layer, mimicking a blood vessel. Drug-resistant SUM159PTX TNBC cells were seeded in the tissue compartment of the device.
-
Drug Perfusion: TPH104c (0.1, 1, and 10 µM) or paclitaxel (0.1, 1, and 10 µM) were dissolved in endothelial cell growth medium (EGM) and perfused through the vascular channels for 72 hours using a precision syringe pump. This setup mimics the intravenous administration of drugs.
-
Efficacy Assessment: The viability of TNBC cells and the integrity of the endothelial barrier were monitored daily via microscopy. TNBC cell intravasation into the vascular channels was quantified to assess the anti-metastatic potential of the compounds.
In Vivo Xenograft Model Experimental Workflow
Caption: Workflow for in vivo TNBC xenograft studies.
While a direct in vivo comparative study with TPH104c and paclitaxel providing quantitative data in a tabular format is not yet published, the compelling results from the advanced in vitro model strongly support the progression of TPH104c into in vivo animal studies. The distinct mechanism of action of TPH104c suggests it could be a valuable therapeutic option for TNBC, a disease with high unmet medical need. Further in vivo studies are anticipated to confirm these promising preclinical findings and pave the way for potential clinical development.
References
Comparative Cross-Reactivity Profiling of Benzothienopyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of benzothienopyrimidine-based kinase inhibitors. Due to the limited availability of comprehensive, publicly accessible kinome-wide screening data specifically for a range of benzothienopyrimidine compounds, this guide utilizes data from the closely related thienopyrimidine scaffold as a proxy to illustrate comparative selectivity and off-target effects. The presented data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold and underscores the importance of broad kinase panel screening in drug development.
Data Presentation: Comparative Kinase Inhibition
The following tables summarize the inhibitory activities (IC50 values) of selected thienopyrimidine derivatives against their primary targets and key off-targets. Lower IC50 values indicate higher potency.
Table 1: Inhibition of VEGFR-2 and Off-Target Kinases
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Key Off-Targets | IC50 (nM) vs. Off-Targets | Reference Compound | IC50 (nM) of Reference |
| Thieno[2,3-d]pyrimidine 1 | VEGFR-2 | 33.4 | c-Kit, RET | - | Sorafenib | 90 |
| Thieno[2,3-d]pyrimidine 2 | VEGFR-2 | 21 | c-Kit, RET | - | Sorafenib | 90 |
| Thieno[2,3-d]pyrimidine 3 | VEGFR-2 | 47 | c-Kit, RET | - | Sorafenib | 90 |
Table 2: Inhibition of Aurora Kinases
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Key Off-Targets | IC50 (nM) vs. Off-Targets |
| Thienopyrimidine Derivative A | Aurora A/B | - | - | - |
| Thienopyrimidine Derivative B | Aurora A/B | - | - | - |
Note: Specific IC50 values for a series of potent and selective thienopyrimidine inhibitors of Aurora kinases were mentioned in a cited study, but the exact values for comparison were not provided in the abstract.
Table 3: Inhibition of EGFR and Mutant Variants
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Off-Target (Mutant) | IC50 (nM) vs. Off-Target | Reference Compound | IC50 (nM) of Reference (WT) |
| Pyridothienopyrimidine 9a | EGFR (WT) | 21 | EGFR (L858R) | 53 | Erlotinib | 27 |
| Pyridothienopyrimidine 9a | EGFR (WT) | 21 | EGFR (T790M) | 81 | Erlotinib | 27 |
Table 4: Inhibition of Janus Kinase (JAK) Family
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Selectivity Profile |
| Thieno[3,2-d]pyrimidine 24 | JAK1 | 22 | High selectivity over 370 other kinases |
| Thieno[3,2-d]pyrimidine 46 | JAK1 | 22 | 4-fold higher activity than a reference compound and improved selectivity over JAK2 and JAK3 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of kinase inhibition data. Below are representative protocols for key experiments.
In Vitro Biochemical Kinase Assays
1. Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate (peptide or protein) by the kinase.
-
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Benzothienopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the benzothienopyrimidine inhibitor in DMSO.
-
In the wells of a microplate, add the kinase, the specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times to remove non-specific radioactivity.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Fluorescence-Based Kinase Assay (e.g., TR-FRET)
This method detects the phosphorylation of a substrate through changes in a fluorescence signal, avoiding the use of radioactivity.
-
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled substrate
-
Benzothienopyrimidine inhibitor stock solution
-
Kinase reaction buffer
-
ATP
-
Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody)
-
Microplates suitable for fluorescence detection
-
-
Procedure:
-
Dispense the inhibitor at various concentrations into the wells of a microplate.
-
Add the kinase and the fluorescently labeled substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and add the detection reagents, including a europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
After another incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
The signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition and determine the IC50 value.
-
Cellular Kinase Inhibition Assays
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
-
Materials:
-
Cells engineered to express the target kinase fused to a NanoLuc® luciferase.
-
NanoBRET™ tracer that binds to the active site of the kinase.
-
Benzothienopyrimidine inhibitor.
-
Cell culture reagents and plates.
-
-
Procedure:
-
Plate the engineered cells in a suitable assay plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add the benzothienopyrimidine inhibitor at a range of concentrations.
-
Incubate the plate to allow the inhibitor to enter the cells and compete with the tracer for binding to the kinase.
-
Add the NanoBRET™ substrate to measure the luciferase activity.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
Determine the cellular IC50 value from the dose-response curve.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways often targeted by kinase inhibitors with a benzothienopyrimidine or related scaffold.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: Overview of the EGFR signaling cascade and inhibition point.
Caption: Role of Aurora A kinase in mitotic entry and its inhibition.
Caption: The JAK-STAT signaling pathway and the site of inhibition.
Experimental Workflow Diagram
Caption: A typical workflow for kinase inhibitor profiling.
Comparative docking studies of thienopyrimidines in different kinase domains
A deep dive into the binding affinities and interaction patterns of thienopyrimidine derivatives across various kinase domains reveals a promising scaffold for targeted cancer therapy. This guide synthesizes data from multiple studies to offer a comparative perspective for researchers and drug development professionals.
The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural similarity to the native purine core of ATP allows it to effectively compete for the nucleotide-binding site of a wide range of kinases, many of which are implicated in cancer cell proliferation, survival, and angiogenesis. This guide provides a comparative overview of the docking studies of various thienopyrimidine derivatives against several key kinase domains, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Focal Adhesion Kinase (FAK), and Fms-like Tyrosine Kinase 3 (FLT3).
Quantitative Comparison of Binding Affinities
The following table summarizes the in-silico and in-vitro activities of selected thienopyrimidine derivatives against different kinase domains as reported in various studies. This data highlights the potential of this scaffold for developing both single-target and multi-target kinase inhibitors.
| Compound/Derivative | Target Kinase(s) | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Series 1 (Chalcone-Thienopyrimidines) | Bcl-2 | Moderate Binding Energies | 3b: > 5-FU (HepG2 & MCF-7) 3g: > 5-FU (HepG2 & MCF-7) | [1][2][3] |
| Series 2 (Amide-Thienopyrimidine Isoxazoles) | ATR Kinase | Good to Excellent | 13a & 13e: Noteworthy Activity | [4] |
| Compound 26f | FAK | Not Specified | 0.0282 | [5] |
| Series 3 (Thiophene/Thieno[2,3-d]pyrimidines) | FLT3 | 8: -8.068 5: -7.529 9: -8.360 | 5: 32.435 | [6] |
| Compound 18 | VEGFR-2 | -22.71 | 0.084 | [7][8] |
| PAS1 & PAS9 | EGFR, VEGFR | PAS1: -8.7 (EGFR), -8.6 (VEGFR) PAS9: -8.0 (VEGFR) | Not Specified | [9][10] |
| Compound 10b & 10e | EGFR, PI3K | Not Specified | 10b: 19.4 (MCF-7) 10e: 14.5 (MCF-7) | [11][12] |
| Compound 9b | Kinases | Not Specified | Moderate Inhibition | [13] |
| Compound Ff-35 | Choline Kinase α1 | Not Specified | Submicromolar | [14] |
Experimental Protocols: A Look at the Methodology
The molecular docking studies cited in this guide predominantly utilize software such as AutoDock Vina and GLIDE. While specific parameters may vary between studies, a generalized workflow can be outlined.
A General Molecular Docking Workflow
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structures of the target kinase domains are retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure.
-
The 3D structures of the thienopyrimidine derivatives are generated and optimized using software like ChemDraw and energy minimization algorithms.
-
Ligands are prepared for docking by assigning Gasteiger charges and defining rotatable bonds.
-
-
Grid Box Generation:
-
A grid box is defined around the ATP-binding site of the kinase domain. The size and center of the grid are chosen to encompass the active site cavity.
-
-
Docking Simulation:
-
Molecular docking is performed using software like AutoDock Vina. The program explores various conformations and orientations of the ligand within the defined grid box.
-
The scoring function of the docking program calculates the binding affinity (docking score) for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best-scoring poses and to visualize the protein-ligand interactions using software like PyMOL or Discovery Studio.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions between the thienopyrimidine derivative and the amino acid residues of the kinase active site, are examined.
-
A generalized workflow for molecular docking studies.
Key Signaling Pathways Targeted by Thienopyrimidines
The kinase domains investigated in these studies are crucial components of signaling pathways that drive cancer progression. Understanding these pathways provides context for the therapeutic potential of thienopyrimidine-based inhibitors.
EGFR and VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are central to tumor growth and angiogenesis.[7][15][16][17] EGFR signaling promotes cell proliferation and survival, while VEGFR signaling is a key driver of the formation of new blood vessels that supply tumors with nutrients and oxygen.[18] There is significant crosstalk between these two pathways, making dual inhibition an attractive therapeutic strategy.[7][15]
Simplified EGFR and VEGFR signaling pathways.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.[19][20] It integrates signals from integrins and growth factor receptors to regulate downstream pathways such as PI3K/Akt and MAPK/ERK.[5][19] Overexpression of FAK is associated with increased tumor progression and metastasis.[4][20]
Simplified FAK signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. Combined EGFR and VEGFR versus Single EGFR Signaling Pathways Inhibition Therapy for NSCLC: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
A Comparative Analysis of Novel Benzothienopyrimidine Derivatives Against First-Generation Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark analysis of newly developed benzothienopyrimidine derivatives against established first-generation kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of inhibitory activity, cellular efficacy, and the mechanistic pathways of these compounds. All quantitative data is supported by detailed experimental protocols for reproducibility and further investigation.
The therapeutic landscape of oncology has been significantly shaped by the advent of kinase inhibitors. First-generation inhibitors, while revolutionary, are often beset by challenges of acquired resistance and off-target effects. The benzothienopyrimidine scaffold has emerged as a promising platform for the development of next-generation kinase inhibitors with improved potency and selectivity. This guide delves into the comparative performance of these novel derivatives against their predecessors, targeting key kinases implicated in cancer progression: Epidermal Growth factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1).
Comparative Analysis of Inhibitory Activity
The following tables summarize the in vitro inhibitory potency (IC50) and cellular cytotoxicity of selected benzothienopyrimidine and related thienopyrimidine derivatives against their respective first-generation counterparts.
Table 1: EGFR Inhibitory Activity
| Compound ID/Name | EGFR IC50 (nM) | Cell Line | Cellular Activity IC50 (µM) | Reference |
| Pyridothienopyrimidine 3a | 7.27 | MCF-7 | 1.17 | [1] |
| Pyridothienopyrimidine 5a | 17.29 | MCF-7 | 2.55 | [1] |
| Pyridothienopyrimidine 9b | 11.53 | MCF-7 | 2.79 | [1] |
| Erlotinib (First-Generation) | 27.01 | MCF-7 | Not Specified | [1] |
Table 2: BTK Inhibitory Activity
| Compound ID/Name | BTK IC50 (nM) | Cell Line | Cellular Activity IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine 9a | 1.9 (JAK3) | B lymphoma cells | Potent antiproliferative | [2] |
| Thieno[3,2-d]pyrimidine 9g | 1.8 (JAK3) | B lymphoma cells | Potent antiproliferative | [2] |
| Ibrutinib (First-Generation) | Not Specified | B lymphoma cells | Less potent than 9a | [2] |
Note: Compounds 9a and 9g were primarily evaluated as JAK3 inhibitors but also showed effects on the BTK pathway and were compared against Ibrutinib in cellular assays.
Table 3: VEGFR-2 Inhibitory Activity
| Compound ID/Name | VEGFR-2 IC50 (µM) | Cell Line | Cellular Activity IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine 17f | 0.23 | HCT-116 | 2.80 | |
| HepG2 | 4.10 | |||
| Sorafenib (First-Generation) | 0.23 | HCT-116 / HepG2 | Not Specified |
Table 4: Pim-1 Inhibitory Activity
| Compound ID/Name | Pim-1 IC50 (µM) | Cell Line | Cellular Activity IC50 (µM) | Reference |
| Pyridothienopyrimidinone 3e | 0.06 | MCF-7 / HCT-116 | 0.22 / 0.37 | [3] |
| Pyridothienopyrimidinone 3g | 0.08 | MCF-7 / HCT-116 | Not Specified | [3] |
| Staurosporine (Broad-Spectrum) | Not Specified | Not Specified | Not Specified | [3] |
Note: Staurosporine is a broad-spectrum kinase inhibitor often used as a reference compound, and a specific first-generation Pim-1 inhibitor for direct comparison is not well-defined in the literature.
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the mechanisms of action and the methodologies used for benchmarking, the following diagrams illustrate the key signaling pathways and a general workflow for inhibitor evaluation.
Caption: Simplified EGFR signaling pathway and inhibitor action.
Caption: Overview of the BTK signaling cascade in B-cells.
Caption: Key downstream pathways of VEGFR-2 signaling.
References
- 1. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3H-Benzothieno[3,2-d]pyrimidin-4-one: A Guide for Laboratory Professionals
Proper Disposal of 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) detailing its explicit disposal procedures, a conservative approach, treating the compound as a hazardous chemical waste, is mandatory. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following are general best practices for handling 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, isolate the area and prevent the powder from becoming airborne. Use an absorbent material suitable for chemical spills to clean the affected surface. Dispose of the contaminated cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one involves a systematic process of segregation, containment, and labeling.
-
Waste Segregation: Do not mix 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one waste with other waste streams. It should be disposed of as a solid organic chemical waste.[1][3] Keep it separate from liquid waste, aqueous waste, and non-hazardous trash.[1]
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent accidental spills or release of vapors.
-
Waste Collection:
-
Solid Waste: Carefully place the solid 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one waste into the designated container.
-
Contaminated Materials: Any items, such as weighing paper, gloves, or pipette tips, that have come into direct contact with the compound should also be disposed of in the same hazardous waste container.[3]
-
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must include:
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Do not store waste containers in a fume hood.[1][3]
-
Disposal Request: Once the container is full (do not overfill) or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
For logistical planning and compliance, the following table summarizes the key operational and disposal parameters.
| Parameter | Specification | Rationale |
| Waste Category | Solid Organic Hazardous Waste | Based on the chemical structure (heterocyclic compound containing sulfur and nitrogen) and the precautionary principle. |
| Container Type | Labeled, sealed, chemical-resistant container | To prevent leaks, spills, and exposure. |
| Required Labeling | "Hazardous Waste" with full chemical name and date | For proper identification, tracking, and safe handling by waste management personnel. |
| PPE | Lab coat, safety goggles, chemical-resistant gloves | To protect personnel from potential chemical exposure. |
| Storage Location | Designated satellite accumulation area | To ensure safe and secure temporary storage prior to disposal. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one, fostering a secure laboratory environment and protecting our ecosystem.
Personal protective equipment for handling 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one
Essential Safety and Handling Guide for 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures and recommendations are based on general best practices for handling novel or under-characterized heterocyclic compounds in a laboratory setting.[2][3][4][5] Thienopyrimidine derivatives, as a class, exhibit a wide range of biological activities and some have been noted for potential cytotoxicity and other toxic effects.[6][7][8] Therefore, treating this compound with a high degree of caution is imperative.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when working with 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or perforations before use. For tasks with a high risk of splash or for handling unknown compounds, double-gloving is advised.[4][5] |
| Eyes | Safety goggles or a face shield | Safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.[5] |
| Body | Laboratory coat | A flame-resistant lab coat that is fully buttoned is required to protect against skin contact and contamination of personal clothing.[4][5] |
| Respiratory | Fume hood or respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][9] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills and falling objects.[5] |
Experimental Protocols: Handling and Disposal
Handling 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Designate a specific area within a chemical fume hood for handling the compound.
-
Weighing: To prevent inhalation of fine powder, weigh the solid compound in a fume hood. Use a balance with a draft shield.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and securely clamped.
-
Personal Hygiene: Avoid all direct personal contact, including inhalation and skin contact.[2] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Spills: In the event of a spill, evacuate the immediate area. For small spills of solid material, gently cover with an absorbent material and then carefully sweep it into a labeled waste container. For liquid spills, use an appropriate chemical absorbent. Do not use water to clean up spills of the solid compound as this may increase the risk of aerosolization. All spill cleanup materials should be disposed of as hazardous waste.
Disposal Plan:
-
Waste Identification: All waste containing 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one, including empty containers, contaminated PPE, and spill cleanup materials, must be labeled as hazardous chemical waste.
-
Waste Segregation: Segregate waste containing this compound from other laboratory waste streams.
-
Containerization: Use approved, leak-proof containers for all hazardous waste. Ensure containers are kept closed when not in use.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizations
The following diagrams illustrate the recommended workflow and logical relationships for the safe handling of 3H-Benzo[1][2]thieno[3,2-d]pyrimidin-4-one.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. csub.edu [csub.edu]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
